(Rac)-PT2399
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Rac)-PT2399: A Potent and Selective HIF-2α Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-PT2399, a significant molecule in the field of cancer research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Chemical Structure and Properties
This compound, with the IUPAC name (rac)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile, is a potent and specific small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (rac)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile |
| CAS Number | 1672662-07-5[1] |
| Chemical Formula | C₁₇H₁₀F₅NO₄S[1] |
| SMILES | N#CC1=CC(F)=CC(OC2=CC=C(S(=O)(C(F)F)=O)C3=C2CC(F)(F)C3O)=C1[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 419.32 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 516.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.6±0.1 g/cm³ | [1] |
| pKa (Predicted) | 11.30 ± 0.40 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action: HIF-2α Inhibition
This compound exerts its biological effects by directly targeting HIF-2α, a key transcription factor involved in cellular responses to hypoxia. Under normoxic conditions, the alpha subunit of HIF is targeted for degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in many cancer cells, particularly clear cell renal cell carcinoma (ccRCC), the VHL protein is inactivated, leading to the stabilization and accumulation of HIF-α subunits, primarily HIF-2α.
HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of genes involved in tumor growth, angiogenesis, and metastasis.
This compound is designed to disrupt this process. It binds to a pocket within the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the formation of the active transcriptional complex and suppressing the expression of HIF-2α target genes.
Caption: Signaling pathway of HIF-2α and the inhibitory action of this compound.
Biological Activity and Efficacy
This compound is a highly potent inhibitor of HIF-2α. Its efficacy has been demonstrated in various in vitro and in vivo models.
| Assay Type | Metric | Value | Cell Line/Model |
| HIF-2α Inhibition | IC₅₀ | 0.01 µM (10 nM) | Biochemical Assay[3][4] |
| Cell Viability | IC₅₀ | ~0.2 - 2 µM | 786-O (ccRCC) |
| In Vivo Efficacy | Tumor Growth Inhibition | Significant | 786-O Xenograft Model |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
This assay is designed to measure the ability of this compound to inhibit the interaction between HIF-2α and ARNT. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay utilizes recombinant HIF-2α and ARNT proteins, each labeled with a different fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When the proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The FRET signal is proportional to the extent of dimerization. This compound, by binding to HIF-2α, prevents this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Recombinant, purified HIF-2α (PAS-B domain) and ARNT (PAS-B domain) are used.
-
HIF-2α is labeled with a terbium cryptate donor fluorophore, and ARNT is labeled with a d2 acceptor fluorophore.
-
The labeled proteins are incubated in an appropriate assay buffer in a microplate.
-
This compound, at varying concentrations, is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
(Rac)-PT2399: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key oncoprotein implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented is compiled from seminal peer-reviewed publications and is intended to serve as a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Allosteric Inhibition of HIF-2α
The primary mechanism of action of this compound is the direct, allosteric inhibition of HIF-2α. PT2399 binds to a specific internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[1] This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its transcriptional activity. By disrupting this protein-protein interaction, PT2399 effectively abrogates the ability of HIF-2α to bind to hypoxia-response elements (HREs) in the promoters of its target genes, thereby inhibiting their transcription.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and activity of this compound.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| IC50 (HIF-2α Inhibition) | 6 nM | [1] |
| Cell-Based Activity | ||
| 786-O Soft Agar Growth Inhibition | 0.2–2 µM | |
| Off-target Toxicity (786-O HIF-2α-/- cells) | 20 µM | |
| In Vivo Efficacy | ||
| Oral Dosage (Mouse models) | 100 mg/kg (every 12 hours) |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Under hypoxic conditions or in the context of VHL mutations (common in ccRCC), HIF-2α is stabilized. It then translocates to the nucleus and dimerizes with ARNT, leading to the transcription of target genes involved in angiogenesis, cell proliferation, and metabolism. PT2399 disrupts the HIF-2α/ARNT dimerization, thus blocking this signaling cascade.
Caption: Signaling pathway of HIF-2α and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is a general guideline for determining the binding affinity of PT2399 to the HIF-2α PAS B domain. Specific concentrations and conditions should be optimized based on the instrument and protein preparation.
Objective: To quantitatively measure the binding affinity (Kd) of this compound to the purified HIF-2α PAS B domain.
Materials:
-
Purified recombinant human HIF-2α PAS B domain protein
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)
-
DMSO
Procedure:
-
Protein Preparation: Dialyze the purified HIF-2α PAS B domain against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Ligand Preparation: Prepare a stock solution of this compound in 100% DMSO. Further dilute the ligand into the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution and the protein solution should be matched to avoid heat of dilution artifacts.
-
ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Load the sample cell with the HIF-2α PAS B domain solution (typically 10-50 µM).
-
Load the injection syringe with the this compound solution (typically 100-500 µM).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, followed by a series of injections (e.g., 20-30 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
References
In-Depth Technical Guide: (Rac)-PT2399 HIF-2α Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the hypoxia-inducible factor 2α (HIF-2α) inhibitor, (Rac)-PT2399. This document details the mechanism of action, summarizes key binding data, provides an experimental protocol for determining binding affinity, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, HIF-2α
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization and accumulation of HIF-2α, even in normal oxygen conditions. This drives the transcription of genes involved in tumor growth, proliferation, and angiogenesis.
This compound is the racemic mixture of PT2399, a potent and selective small-molecule inhibitor of HIF-2α. It functions by directly binding to the PAS B domain of the HIF-2α protein. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is essential for its DNA binding and subsequent transcriptional activation of target genes. By preventing this crucial protein-protein interaction, this compound effectively inhibits the downstream signaling cascade driven by HIF-2α.
Quantitative Binding Data
| Compound | Parameter | Value | Method | Reference |
| This compound | IC 50 | 10 nM (0.01 µM) | HIF-2α Inhibition Assay | [1] |
| PT2399 | IC 50 | 6 nM | HIF-2α Inhibition Assay | [2] |
| PT2399 | K D | ~22 nM | Isothermal Titration Calorimetry | Inferred from ITC data in Cho et al., 2016 |
| PT2399 | Stoichiometry (n) | ~1 | Isothermal Titration Calorimetry | Inferred from ITC data in Cho et al., 2016 |
Note: The K D and stoichiometry for PT2399 are inferred from graphical data presented in the cited literature. Specific values for the racemate, this compound, were not available.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
The following is a representative protocol for determining the binding affinity of a small molecule inhibitor to a protein target, based on standard ITC methodologies.
Objective: To determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH) of this compound to the HIF-2α PAS B domain.
Materials:
-
MicroCal Isothermal Titration Calorimeter (or equivalent)
-
Purified recombinant human HIF-2α PAS B domain (residues 239-350)
-
This compound compound
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
Syringe for ligand injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the HIF-2α PAS B domain in the ITC buffer.
-
Prepare a stock solution of this compound in the same ITC buffer. It is crucial that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects. If DMSO is required to dissolve the compound, ensure the final concentration is low (<5%) and identical in both the protein and ligand solutions.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
Concentration Determination:
-
Accurately determine the concentration of the HIF-2α PAS B domain using a reliable method such as UV-Vis spectrophotometry at 280 nm, using the calculated molar extinction coefficient.
-
Accurately determine the concentration of the this compound stock solution.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the HIF-2α PAS B domain solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-15 fold higher than the protein concentration, e.g., 150-200 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein-containing sample cell. Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
To determine the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer alone (without the protein).
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the corrected thermogram to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Signaling Pathway
Caption: HIF-2α Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Logical Relationship
Caption: Mechanism of Action of this compound.
References
The Discovery and Synthesis of (Rac)-PT2399: A Novel Antagonist of HIF-2α
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the structure-based drug design approach that led to its identification, the structure-activity relationships (SAR) that guided its optimization, and the synthetic methodologies for its preparation. Furthermore, this guide outlines the key in vitro and in vivo assays used to evaluate its biological activity, including its mechanism of action in disrupting the HIF-2α/ARNT heterodimerization. The provided data and experimental protocols aim to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.
Introduction: Targeting the HIF-2α Pathway
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway. In the presence of oxygen, VHL targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation. In the majority of clear cell renal cell carcinomas, the VHL gene is inactivated, leading to the constitutive stabilization of HIF-2α. This transcription factor then dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), translocates to the nucleus, and drives the expression of numerous target genes involved in tumor growth, angiogenesis, and metastasis.
The critical role of HIF-2α in ccRCC pathogenesis identified it as a compelling therapeutic target. The discovery of a druggable pocket within the PAS B domain of HIF-2α by Peloton Therapeutics paved the way for the development of small-molecule inhibitors designed to disrupt the HIF-2α/ARNT protein-protein interaction. This compound emerged from these efforts as a potent and selective antagonist of HIF-2α.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound was guided by a structure-based drug design (SBDD) strategy. The primary goal was to identify small molecules that could bind to a cryptic pocket within the HIF-2α PAS B domain, thereby allosterically preventing its heterodimerization with ARNT.
Initial Screening and Lead Identification
The initial efforts involved high-throughput screening of compound libraries to identify molecules that could inhibit HIF-2α activity. This was followed by biophysical and structural studies, including X-ray crystallography, to understand the binding mode of initial hits. These early studies revealed a key hydroxyl group interaction within the binding pocket, which became a critical pharmacophoric feature for subsequent optimization.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Extensive medicinal chemistry efforts focused on optimizing the initial lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The SAR studies explored modifications to various parts of the molecule, leading to the identification of the core scaffold of PT2399. Key findings from the SAR studies are summarized in the table below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | HIF-2α TR-FRET IC50 (nM) | HIF-2α Luciferase Reporter EC50 (nM) |
| This compound | 6 [1] | ~20-50 (estimated) |
| PT2385 (analog) | 13 | 27[1] |
| Belzutifan (PT2977) | - | 17[2] |
Table 2: In Vivo Efficacy of this compound in a ccRCC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| This compound (100 mg/kg, p.o., BID) | Significant tumor regression [3] |
| Sunitinib (comparator) | Less effective than PT2399[3] |
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence. The following is a representative synthetic scheme based on the procedures described for analogous compounds in the scientific literature.
(Detailed, step-by-step experimental protocols for the synthesis are provided in Section 6.2)
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway and Mechanism of Action of PT2399
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Drug Discovery Workflow for HIF-2α Inhibitors
Caption: A generalized workflow for the discovery of HIF-2α inhibitors.
Detailed Experimental Protocols
Biological Assays
This assay is used to measure the ability of a compound to disrupt the protein-protein interaction between HIF-2α and ARNT.
-
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to tagged HIF-2α and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody that binds to tagged ARNT. When HIF-2α and ARNT interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
-
Procedure:
-
Recombinant, tagged HIF-2α and ARNT proteins are incubated in an assay buffer.
-
Test compounds at various concentrations are added to the protein mixture.
-
Anti-tag antibodies conjugated to the donor and acceptor fluorophores are added.
-
The mixture is incubated to allow for binding and potential inhibition.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
This cell-based assay measures the transcriptional activity of HIF-2α.
-
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing hypoxia-response elements (HREs). In cells with active HIF-2α, the HIF-2α/ARNT complex binds to the HREs and drives the expression of luciferase. Inhibitors of HIF-2α will decrease luciferase expression.
-
Procedure:
-
The HIF-2α reporter cell line (e.g., 786-O cells with a stable HRE-luciferase construct) is seeded in a multi-well plate.
-
Cells are treated with a dilution series of the test compound.
-
After an appropriate incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence is measured using a luminometer.
-
EC50 values are calculated from the dose-response curves.[4]
-
This study evaluates the anti-tumor activity of this compound in a living organism.
-
Principle: Human ccRCC cells (e.g., 786-O) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Female athymic nude mice are inoculated subcutaneously with a suspension of 786-O cells.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, positive control).
-
This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analyses.
-
Tumor growth inhibition is calculated and statistical analysis is performed to determine efficacy.[3]
-
Synthesis of this compound
The following is a representative, multi-step synthesis for this compound, adapted from procedures for analogous compounds.
(Note: This is a generalized procedure and may require optimization. All reactions should be performed by trained chemists in a suitable laboratory setting.)
-
Step 1: Synthesis of the Indanone Core: The synthesis typically begins with the construction of a substituted indanone scaffold. This can be achieved through various methods, such as Friedel-Crafts acylation followed by intramolecular cyclization.
-
Step 2: Introduction of the Sulfone Moiety: The sulfone group is introduced onto the aromatic ring of the indanone. This is often accomplished via sulfonation followed by reduction and alkylation, or through a nucleophilic aromatic substitution reaction with a sulfinate salt.
-
Step 3: Formation of the Hydroxy-indan: The ketone of the indanone is reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride. This step generates the racemic mixture of the hydroxyl group.
-
Step 4: Ether Synthesis: The hydroxyl group of a substituted phenol is coupled with the hydroxy-indan intermediate under Williamson ether synthesis conditions (e.g., using a base like potassium carbonate and a suitable solvent like DMF).
-
Step 5: Final Functional Group Manipulations: Any necessary final modifications to the molecule are performed to yield this compound. This may include the introduction of the nitrile group on the phenolic ring.
Conclusion
This compound is a first-in-class HIF-2α inhibitor discovered through a rigorous structure-based drug design campaign. Its ability to selectively disrupt the HIF-2α/ARNT protein-protein interaction has demonstrated significant anti-tumor efficacy in preclinical models of clear cell renal cell carcinoma. The detailed synthetic and biological methodologies provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of targeting the HIF-2α pathway in oncology and other disease areas. The successful development of PT2399 and its analogs, such as the FDA-approved belzutifan, validates HIF-2α as a druggable target and provides a foundation for the discovery of next-generation inhibitors.
References
- 1. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereospecificity of HIF-2α Inhibition: A Technical Evaluation of Racemic PT2399 and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of the potent hypoxia-inducible factor-2α (HIF-2α) inhibitor, PT2399, with a specific focus on the differential activities of its racemic mixture versus its individual enantiomers. PT2399 is a first-in-class small molecule that allosterically inhibits the HIF-2α transcription factor by binding to the PAS-B domain, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This inhibition effectively abrogates the transcriptional activation of HIF-2α target genes implicated in tumorigenesis, particularly in clear cell renal cell carcinoma (ccRCC). While racemic PT2399 has demonstrated potent anti-tumor activity, this report elucidates the critical role of stereochemistry in its mechanism of action, highlighting the superior potency of the (S)-enantiomer. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to HIF-2α and the Mechanism of Action of PT2399
Under normoxic conditions, the alpha subunits of HIF transcription factors are targeted for proteasomal degradation via a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. In many cancers, particularly ccRCC, the VHL protein is inactivated, leading to the constitutive stabilization and accumulation of HIF-α subunits, even in the presence of oxygen. HIF-2α, in particular, has been identified as a key oncogenic driver in ccRCC.
The active HIF-2 transcription factor is a heterodimer composed of the HIF-2α subunit and the ARNT (also known as HIF-1β) subunit. This heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism.
PT2399 exerts its inhibitory effect by directly binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding event induces a conformational change that prevents the heterodimerization of HIF-2α with ARNT.[1][2] Without forming this essential complex, HIF-2 cannot bind to DNA and activate the transcription of its target genes.
Quantitative Comparison of Racemic PT2399 and its Enantiomers
While PT2399 has been widely studied as a racemic mixture, the biological activity resides predominantly in one of its enantiomers. The closely related analog, PT2385, has been identified as the clinical candidate and is the (S)-enantiomer of a potent racemic HIF-2α inhibitor.[3] The data strongly suggests that the (S)-enantiomer of PT2399 is the eutomer, responsible for the majority of the observed biological activity.
| Compound | Description | HIF-2α Inhibition (IC50/EC50) | Assay Type |
| Racemic PT2399 | Equimolar mixture of (S)- and (R)-enantiomers | 6 nM[1][2] / 10 nM | Biochemical / Cellular |
| (S)-enantiomer (PT2385) | The biologically active enantiomer | 27 nM | Luciferase Reporter Assay[3] |
| (R)-enantiomer | The less active enantiomer (distomer) | Significantly less active than the (S)-enantiomer | Inferred from enantioselectivity |
Note: The IC50 value for racemic PT2399 is reported as 6 nM in some sources and 10 nM (0.01 µM) in others. The EC50 for the (S)-enantiomer (PT2385) was determined in a cell-based reporter assay, which may account for the difference in potency compared to biochemical assays.
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway and Point of Inhibition by PT2399
The following diagram illustrates the canonical HIF-2α signaling pathway and the mechanism of inhibition by PT2399.
Caption: HIF-2α signaling pathway and PT2399 inhibition.
Experimental Workflow for Determining HIF-2α Inhibition
A common workflow to assess the inhibitory activity of compounds like PT2399 involves both biochemical and cell-based assays.
Caption: Workflow for evaluating HIF-2α inhibitors.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Dimerization
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
Principle: The assay utilizes epitope-tagged HIF-2α and ARNT proteins. A terbium-labeled antibody serves as the FRET donor by binding to one protein, while a fluorescently labeled antibody acts as the FRET acceptor by binding to the other. When the proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of dimerization will reduce the FRET signal.
Materials:
-
Purified, epitope-tagged human HIF-2α PAS-B domain
-
Purified, epitope-tagged human ARNT PAS-B domain
-
Terbium-labeled anti-epitope tag antibody (donor)
-
Fluorescently labeled anti-epitope tag antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compounds (racemic PT2399, (S)-enantiomer, (R)-enantiomer) serially diluted in DMSO.
Procedure:
-
Prepare a master mix of HIF-2α and ARNT proteins in assay buffer.
-
Add the test compounds at various concentrations to the microplate wells.
-
Add the protein master mix to the wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Add a mixture of the donor and acceptor antibodies to the wells.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths after a time delay.
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
Cell-Based HIF-2α Reporter Gene Assay
This assay measures the functional consequence of HIF-2α inhibition in a cellular context.
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing HREs. In cells with constitutively active HIF-2α (e.g., VHL-deficient ccRCC cells), the luciferase gene is highly expressed. Treatment with a HIF-2α inhibitor will decrease luciferase expression in a dose-dependent manner.
Materials:
-
VHL-deficient human ccRCC cell line (e.g., 786-O) stably transfected with an HRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom cell culture plates.
-
Test compounds (racemic PT2399, (S)-enantiomer, (R)-enantiomer) serially diluted in DMSO.
-
Luciferase assay reagent.
Procedure:
-
Seed the reporter cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a sufficient period for the compound to exert its effect (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel assay or a dual-reporter system).
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Conclusion
The biological activity of the HIF-2α inhibitor PT2399 is highly dependent on its stereochemistry. The available data, particularly from the closely related clinical candidate PT2385, strongly indicates that the (S)-enantiomer is the primary contributor to the potent inhibition of the HIF-2α/ARNT interaction and the subsequent downstream signaling. The racemic mixture, while potent, contains an equimolar amount of the significantly less active (R)-enantiomer. This understanding of the stereospecificity of PT2399's activity is crucial for the rational design and development of next-generation HIF-2α inhibitors with improved therapeutic indices. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such compounds.
References
- 1. perfectcircuit.com [perfectcircuit.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Central Oncogenic Driver in ccRCC
An In-Depth Technical Guide on the Role of HIF-2α in Clear Cell Renal Cell Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Emerging evidence has unequivocally established HIF-2α, rather than the related HIF-1α, as the critical oncoprotein in this context.[3][6][10] HIF-1α often acts as a tumor suppressor in ccRCC and its expression is frequently silenced.[6][11] In contrast, HIF-2α orchestrates a broad transcriptional program that endows cancer cells with the hallmark capabilities of aggressive malignancy: uncontrolled proliferation, angiogenesis, metabolic reprogramming, and metastasis.[7][8] This profound dependence on a single transcription factor makes HIF-2α a uniquely compelling and validated therapeutic target for ccRCC. This guide provides a detailed examination of the HIF-2α signaling axis, its downstream effectors, its validation as a drug target, and the key experimental methodologies used in its study.
The VHL/HIF-2α Signaling Axis
The VHL/HIF-2α pathway is a master regulator of cellular oxygen sensing. Its disruption in ccRCC is the foundational event driving tumorigenesis.
Under Normoxic Conditions: In a healthy, oxygenated cell, the α-subunits of HIFs (including HIF-2α) are continuously synthesized and just as rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-2α. This modification creates a recognition site for the VHL protein (pVHL), which functions as the substrate recognition component of an E3 ubiquitin ligase complex.[6][7] pVHL binds to the hydroxylated HIF-2α, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.
Downstream Targets and Oncogenic Functions of HIF-2α
The transcriptional program activated by HIF-2α in ccRCC promotes tumorigenesis through multiple avenues. Key target genes are involved in angiogenesis, cell cycle progression, glucose metabolism, and invasion.
| Gene Target | Function | Consequence in ccRCC |
| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis, Vascular Permeability | Promotes the extensive vascularization characteristic of ccRCC, supplying the tumor with nutrients and oxygen.[7][8] |
| PDGF-β (Platelet-Derived Growth Factor β) | Angiogenesis, Pericyte Recruitment | Supports the maturation and stability of new tumor blood vessels.[8] |
| CCND1 (Cyclin D1) | Cell Cycle Progression (G1/S Transition) | Drives uncontrolled cell proliferation, a core feature of cancer. HIF-2α is sufficient to maintain tumor growth via Cyclin D1 activation.[7][8][10] |
| MYC | Proto-oncogene, Cell Cycle & Metabolism | HIF-2α elevates c-Myc activity, which in turn regulates numerous genes that promote cell cycle progression and tumor formation.[10][11] |
| GLUT1 (SLC2A1) | Glucose Transport | Increases glucose uptake to fuel the high metabolic demands of rapid cell growth (Warburg effect).[3][7] |
| TGF-α (Transforming Growth Factor α) | Cell Growth, Proliferation | Acts as a mitogen, stimulating cell growth through pathways like the EGFR signaling axis.[8][10] |
| CXCR4 | Chemokine Receptor, Cell Migration | Promotes tumor cell invasion and metastasis to distant sites.[8] |
| EGFR (Epidermal Growth Factor Receptor) | Signal Transduction, Proliferation | HIF-2α can prolong EGFR activity by inhibiting its degradation, amplifying pro-growth signaling.[11][12] |
HIF-2α as a Therapeutic Target
Given its central and indispensable role, direct inhibition of HIF-2α represents a highly rational and promising therapeutic strategy for ccRCC.[2][3][8] For years, transcription factors were considered "undruggable." However, the discovery of a large internal cavity within the PAS-B domain of the HIF-2α subunit provided a unique opportunity for small-molecule intervention.[3]
Mechanism of Action of HIF-2α Inhibitors: First-in-class HIF-2α inhibitors, such as Belzutifan (MK-6482), PT2385, and PT2399, are small molecules designed to bind selectively to this internal pocket in the HIF-2α protein.[2][3] This binding allosterically prevents the conformational changes necessary for HIF-2α to heterodimerize with its partner, ARNT.[9] By disrupting the formation of the functional HIF-2α/ARNT transcription complex, these inhibitors effectively shut down the entire downstream transcriptional cascade, leading to reduced expression of oncogenic target genes, suppression of tumor growth, and induction of cell death.[2][3]
Preclinical and Clinical Efficacy: The therapeutic potential of targeting HIF-2α has been validated in numerous preclinical models and has translated successfully into the clinic.
Table 1: Efficacy of HIF-2α Inhibitors in Preclinical Models
| Inhibitor | Model | Key Finding |
|---|---|---|
| PT2399 | Orthotopic ccRCC xenografts | Caused tumor regression, which correlated with reduced circulating VEGF levels.[3] |
| AB521 | RCC tumor xenograft models | Resulted in a dose-dependent reduction in tumor size.[13] |
| BPI-452080 | RCC tumor xenograft models | Led to a dose-dependent reduction in tumor size.[13] |
| PT2399 + CDK4/6 Inhibitor | VHL-deficient ccRCC xenografts | Resulted in synergistic anti-tumor activity compared to either agent alone.[13] |
Table 2: Clinical Efficacy of HIF-2α Inhibitors in Advanced ccRCC
| Inhibitor | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Key Adverse Events |
|---|---|---|---|---|
| Belzutifan (MK-6482) | Phase I/II (NCT02974738) | Previously treated advanced ccRCC (n=55) | 24% | Anemia, fatigue, dyspnea, hypoxia.[14][15] |
| Belzutifan (MK-6482) | LITESPARK-001 (Phase I) | Refractory ccRCC (n=55) | 25% | Anemia (due to decreased erythropoietin, a HIF-2 target).[9] |
| PT2385 | Phase I (NCT02293980) | Previously treated advanced ccRCC (n=51) | 14% (2% Complete Response, 12% Partial Response) | Anemia, peripheral edema, fatigue.[16][17] |
Key Experimental Methodologies
The study of HIF-2α function and the development of its inhibitors rely on a set of specialized molecular and in vivo techniques.
Experimental Protocol 1: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay is a cornerstone for quantifying HIF-2α transcriptional activity in vitro and for high-throughput screening of potential inhibitors.
-
Plasmid Construction: A reporter plasmid is engineered containing multiple tandem copies of a consensus HRE sequence (e.g., 5'-GCCCTACGTGCT-3') placed upstream of a minimal promoter (e.g., mini-TATA) that drives the expression of a reporter gene, typically Firefly or Renilla luciferase.[18][19][20]
-
Cell Line Generation: A relevant cell line (e.g., VHL-deficient 786-O ccRCC cells) is stably or transiently transfected with the HRE-luciferase reporter plasmid.[19][20] A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell number.
-
Treatment: The reporter cells are plated and treated with experimental compounds (potential inhibitors), vehicle control (e.g., DMSO), or positive controls (e.g., hypoxia mimetics like CoCl₂ or desferrioxamine).[18][20]
-
Cell Lysis: After a defined incubation period (e.g., 16-24 hours), cells are washed with PBS and lysed using a specialized buffer that preserves luciferase enzyme activity.
-
Luminometry: The cell lysate is transferred to an opaque microplate. A substrate solution (e.g., luciferin for Firefly luciferase) is injected, and the resulting bioluminescent signal is immediately measured using a luminometer.[21]
-
Data Analysis: The HRE-driven luciferase signal is normalized to the signal from the constitutive control reporter. The activity in treated samples is then compared to the vehicle control to determine the percent inhibition or activation of the HIF pathway.
Experimental Protocol 2: Chromatin Immunoprecipitation (ChIP)
ChIP is used to definitively determine if HIF-2α directly binds to the promoter region of a putative target gene within the native chromatin context of the cell.
-
Cross-linking: ccRCC cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including HIF-2α bound to HREs.
-
Chromatin Shearing: Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The sheared chromatin is incubated overnight with a highly specific antibody against HIF-2α. Protein A/G-conjugated magnetic beads are then added to pull down the antibody-HIF-2α-DNA complexes.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded using proteinase K, leaving purified DNA.
-
DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the specific HRE-containing promoter region of the suspected target gene. Enrichment is calculated relative to a negative control region (a gene desert) and an input control (chromatin saved before the IP step). Alternatively, the purified DNA can be subjected to next-generation sequencing (ChIP-seq) to identify all HIF-2α binding sites across the entire genome.
Experimental Protocol 3: ccRCC Xenograft Models
In vivo xenograft models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of HIF-2α inhibitors.
-
Implantation: A suspension of cells (e.g., 1-5 million cells in Matrigel) or a small tumor fragment is surgically implanted, typically subcutaneously or orthotopically (into the kidney capsule), in immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers. Once tumors reach the target size, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The HIF-2α inhibitor is administered to the treatment group, typically via oral gavage, on a predetermined schedule and dose.[13] The control group receives the vehicle solution.
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, blood and tumor tissues are collected. Blood can be analyzed for levels of circulating PD markers, such as erythropoietin (EPO), a known HIF-2 target, to confirm target engagement.[13][24] Tumors can be analyzed by western blot or qRT-PCR to measure the downregulation of HIF-2α target genes like VEGF.[3]
Conclusion and Future Directions
The elucidation of the VHL/HIF-2α axis has been a landmark achievement in cancer biology, transforming our understanding of ccRCC from a poorly defined malignancy to a disease with a clear, actionable oncogenic driver. The clinical success of belzutifan and other HIF-2α inhibitors has validated this pathway as a prime therapeutic target, offering a new standard of care for a subset of patients.[13][25]
Future research will focus on several key areas:
-
Overcoming Resistance: Understanding and circumventing mechanisms of resistance to HIF-2α inhibitors, such as mutations in the drug-binding pocket of HIF-2α.[13]
-
Combination Therapies: Exploring rational combinations of HIF-2α inhibitors with other agents, such as immune checkpoint inhibitors or VEGF-targeted therapies, to achieve synergistic effects and prevent relapse.[2][13]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HIF-2α inhibition.[3]
-
Expanding Indications: Investigating the efficacy of HIF-2α inhibitors in other cancer types where HIF-2α may play an oncogenic role.[13]
The continued investigation of HIF-2α biology and the development of next-generation inhibitors hold immense promise for improving outcomes for patients with clear cell renal cell carcinoma and potentially other malignancies.
References
- 1. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jkcvhl.com [jkcvhl.com]
- 9. onclive.com [onclive.com]
- 10. jkcvhl.com [jkcvhl.com]
- 11. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VHL-HIF-2α axis-induced SMYD3 upregulation drives renal cell carcinoma progression via direct trans-activation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I/II study of the oral HIF-2 α inhibitor MK-6482 in patients with advanced clear cell renal cell carcinoma (RCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 16. actionkidneycancer.org [actionkidneycancer.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 19. Small molecule inhibitors of HIF-2a translation link its 5’-UTR Iron-Responsive Element (IRE) to oxygen sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of HIF-1α and HIF2α on Growth and Metabolism of Clear-Cell Renal Cell Carcinoma 786-0 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [iro.uiowa.edu]
- 24. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PT2399: A Comprehensive Technical Guide for Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (Rac)-PT2399, a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). This document details its mechanism of action, chemical properties, and its application as a critical tool compound in hypoxia research, with a particular focus on clear cell renal cell carcinoma (ccRCC). This guide offers structured data, detailed experimental protocols, and visual diagrams to facilitate its effective use in the laboratory.
Introduction to this compound
This compound is the racemic mixture of PT2399, a first-in-class, orally bioavailable antagonist of HIF-2α. It has emerged as a valuable chemical probe for elucidating the role of HIF-2α in various physiological and pathological processes, most notably in cancer biology. By selectively targeting HIF-2α, this compound allows for the specific interrogation of this transcription factor's function, distinguishing it from the closely related HIF-1α.
Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the HIF family of transcription factors. In many cancers, particularly VHL-deficient ccRCC, the HIF-2α isoform is a critical oncogenic driver. This compound offers researchers a powerful tool to investigate and potentially target this pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (Rac)-3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |
| Molecular Formula | C₁₇H₁₀F₅NO₄S | |
| Molecular Weight | 419.32 g/mol | |
| CAS Number | 1672662-07-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
This compound exerts its inhibitory effect through a highly specific mechanism of action:
-
Direct Binding to HIF-2α: It directly binds to a pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.
-
Disruption of Heterodimerization: This binding event induces a conformational change in HIF-2α, which prevents its heterodimerization with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.
-
Inhibition of Transcriptional Activity: By blocking the formation of the functional HIF-2α/ARNT transcriptional complex, this compound prevents its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the downregulation of a specific set of genes involved in angiogenesis, cell proliferation, and tumorigenesis.
It is important to note that this compound is highly selective for HIF-2α and does not significantly affect the activity of HIF-1α. This selectivity is attributed to structural differences in the PAS B domains of the two isoforms.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (HIF-2α Inhibition) | - | 10 nM | |
| IC₅₀ (HIF-2α Inhibition) | - | 6 nM | |
| Soft Agar Growth Inhibition | 786-O | 0.2 - 2 µM |
Table 2: In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| RCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | Inhibited tumor growth, more active than Sunitinib |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments utilizing this compound. These are intended as a starting point and may require optimization for specific experimental conditions.
Western Blot for HIF-2α Protein Levels
This protocol describes the detection of HIF-2α protein levels in cell lysates by Western blot following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
This compound (dissolved in DMSO)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α (e.g., Novus Biologicals, NB100-122)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 786-O) and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24-48 hours). To induce HIF-2α expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) or treated with hypoxia-mimetic agents like cobalt chloride (CoCl₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and the inhibitory effect of this compound.
Materials:
-
Base agar (e.g., 1.2% agar in sterile water)
-
Top agar (e.g., 0.7% agar in sterile water)
-
2x complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Cell suspension (e.g., 786-O cells)
-
Crystal violet staining solution
Procedure:
-
Prepare Base Layer: Mix equal volumes of molten base agar (cooled to ~40°C) and 2x complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer with Cells: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium. Mix the cell suspension with molten top agar (cooled to ~37°C) and 2x complete medium containing various concentrations of this compound or vehicle control. The final cell concentration should be optimized (e.g., 5,000-10,000 cells per well).
-
Plate Top Layer: Carefully layer 1.5 mL of the cell-containing top agar mixture onto the solidified base layer.
-
Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks.
-
Feeding: Add a small amount of complete medium containing the respective concentrations of this compound to the top of the agar twice a week to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with crystal violet and count the number of colonies in each well using a microscope.
Orthotopic Xenograft Mouse Model of ccRCC
This in vivo model allows for the evaluation of the anti-tumor efficacy of this compound in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
ccRCC cells (e.g., 786-O) engineered to express a reporter gene (e.g., luciferase)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest luciferase-expressing 786-O cells. Resuspend the cells in a mixture of PBS and Matrigel.
-
Orthotopic Injection: Anesthetize the mice. Make a small flank incision to expose the kidney. Inject the cell suspension directly into the renal subcapsular space. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals. Tumor volume can also be measured with calipers if the tumors become palpable.
-
Treatment: Once the tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, qPCR).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
HIF-2α Signaling Pathway
Caption: Simplified HIF-2α Signaling Pathway.
Western Blot Experimental Workflow
Caption: Western Blot Workflow.
In Vivo Xenograft Study Workflow
Caption: In Vivo Xenograft Workflow.
Conclusion
This compound is an indispensable tool for researchers investigating the role of HIF-2α in health and disease. Its high potency and selectivity allow for precise dissection of the HIF-2α signaling pathway. The information and protocols provided in this guide are intended to empower researchers to effectively design and execute experiments using this valuable compound, ultimately advancing our understanding of hypoxia biology and facilitating the development of novel therapeutics.
Unraveling the Selectivity of (Rac)-PT2399 for HIF-2α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 has emerged as a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α), a transcription factor critically implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the selectivity of this compound for HIF-2α, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action
This compound exerts its inhibitory effect through a direct and specific interaction with the PAS B domain of the HIF-2α subunit.[1][2] This binding event sterically hinders the heterodimerization of HIF-2α with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][3][4] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this crucial protein-protein interaction, this compound effectively abrogates the ability of HIF-2α to bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thereby downregulating their expression.[5]
Quantitative Analysis of Selectivity
The remarkable selectivity of this compound for HIF-2α over the closely related HIF-1α isoform is a key attribute that minimizes off-target effects. This selectivity is evident from both biochemical and cellular assays.
| Parameter | HIF-2α | HIF-1α | Reference |
| IC50 | 6 nM | Not specified, but activity is significantly lower | [1] |
| Binding Affinity (Kd) | 42.5 nM | Not specified | [6] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity of this compound to the HIF-2α PAS B domain.
Methodology:
-
The human HIF-2α PAS-B domain (residues 239–350) is expressed and purified.
-
ITC experiments are performed using a MicroCal ITC200 (or equivalent).
-
The sample cell is filled with the purified HIF-2α PAS-B protein at a concentration of 2-20 µM.
-
The syringe is loaded with this compound at a concentration 10-15 fold higher than the protein concentration.
-
The titration consists of 15–32 injections of the this compound solution into the sample cell at a constant temperature (typically 15-25°C).
-
The heat changes upon each injection are measured, and the resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the HIF-2α/ARNT heterodimer by this compound in a cellular context.
Methodology:
-
Human ccRCC cell lines with high endogenous HIF-2α expression (e.g., 786-O) are cultured to 70-80% confluency.
-
Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 4-24 hours).
-
Cells are lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
The cell lysates are pre-cleared with protein A/G agarose beads.
-
An antibody targeting either HIF-2α or ARNT is added to the lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed extensively to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against HIF-2α and ARNT to assess the extent of co-immunoprecipitation.
Hypoxia Response Element (HRE)-Luciferase Reporter Assay
Objective: To measure the functional inhibition of HIF-2α transcriptional activity by this compound.
Methodology:
-
A suitable cell line (e.g., 786-O or HEK293T) is transiently or stably transfected with a luciferase reporter construct containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
For cells that do not endogenously express high levels of HIF-2α, a hypoxia-mimetic agent (e.g., DMOG or CoCl2) can be added to induce HIF-2α stabilization and activity.
-
After a defined incubation period (e.g., 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal, and the data are plotted to determine the IC50 value of this compound.
Soft Agar Colony Formation Assay
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Methodology:
-
A base layer of 0.5-0.6% agar in complete growth medium is prepared and allowed to solidify in 6-well plates.
-
786-O cells are trypsinized and resuspended in a top layer of 0.3-0.4% agar in complete growth medium containing various concentrations of this compound (e.g., 0.2–2 µM) or vehicle control.[1]
-
The cell suspension in the top agar is layered onto the base agar.
-
The plates are incubated at 37°C in a humidified incubator for 14-21 days, with the addition of fresh medium containing the respective treatments every 2-3 days to prevent drying.
-
After the incubation period, colonies are stained with crystal violet and counted using a microscope.
In Vivo Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model that closely recapitulates human tumors.
Methodology:
-
Fresh tumor tissue from consenting ccRCC patients is obtained under sterile conditions.
-
The tumor tissue is minced into small fragments and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Tumor growth is monitored regularly. Once the tumors reach a palpable size, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX model.
-
For efficacy studies, mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[4]
-
The control group receives the vehicle alone.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic and histological analysis.
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway of HIF-2α and Inhibition by this compound
Caption: HIF-2α signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating PT2399-mediated disruption of HIF-2α/ARNT interaction.
Logical Relationship of this compound's Selective Action
Caption: Logical diagram illustrating the selective inhibition of HIF-2α by this compound.
Conclusion
This compound demonstrates remarkable selectivity for HIF-2α, a feature that is critical for its therapeutic potential. This selectivity is rooted in its specific, high-affinity binding to a unique cavity within the PAS B domain of HIF-2α, leading to the disruption of its heterodimerization with ARNT and subsequent downregulation of target gene transcription. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other selective HIF-2α inhibitors, which hold significant promise for the treatment of ccRCC and other HIF-2α-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of HIF-2α PAS-B domain contributes to physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Screening of (Rac)-PT2399: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of (Rac)-PT2399, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document details the core methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction
This compound is a small molecule antagonist that has shown significant promise in targeting cancers characterized by the overactivation of HIF-2α, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated. The initial in vitro screening of this compound is critical to establish its mechanism of action, potency, and selectivity. The following sections provide a detailed guide to the foundational experiments that form the basis of its preclinical evaluation.
Mechanism of Action
PT2399 functions by directly binding to a pocket within the PAS-B domain of the HIF-2α protein.[1] This binding event induces a conformational change that allosterically inhibits the heterodimerization of HIF-2α with its obligate partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][3] The disruption of the HIF-2α/ARNT complex prevents its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby inhibiting the transcription of genes crucial for tumor growth, proliferation, and angiogenesis, such as VEGF, CCND1 (Cyclin D1), and GLUT1.[4][5]
Quantitative Data Summary
The in vitro potency and binding affinity of this compound have been determined through various biochemical and cell-based assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| IC50 | 6 nM | HIF-2α/ARNT Dimerization Assay | [2] |
| Kd | 42.5 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the initial in vitro screening of this compound. The primary cell line utilized in these assays is the human clear cell renal cell carcinoma line 786-O, which is VHL-deficient and constitutively expresses high levels of HIF-2α.
HIF-2α/ARNT Heterodimerization Assays
4.1.1. Co-Immunoprecipitation (Co-IP)
This assay qualitatively and semi-quantitatively assesses the ability of PT2399 to disrupt the interaction between HIF-2α and ARNT in a cellular context.
-
Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed 786-O cells in 10 cm dishes. At 80-90% confluency, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-ARNT antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probe the membrane with primary antibodies against HIF-2α and ARNT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the co-precipitated HIF-2α signal indicates inhibition of the interaction.
-
Anchorage-Independent Growth Assay (Soft Agar)
This assay measures the ability of PT2399 to inhibit the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
-
Preparation of Agar Layers:
-
Base Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% noble agar (autoclaved and cooled to 40°C) and 2x RPMI-1640 medium (supplemented with 20% FBS). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension of 786-O cells. Mix the cells with a 0.35% agar solution (prepared by mixing equal volumes of 0.7% noble agar and 2x RPMI-1640 with 20% FBS) to a final density of 5,000 cells per well. Add varying concentrations of this compound to this cell-agar mixture.
-
-
Plating and Culture:
-
Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified base layer.
-
Allow the cell layer to solidify at room temperature.
-
Add 1 mL of complete RPMI-1640 medium containing the respective concentration of PT2399 on top of the cell layer to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a light microscope. A dose-dependent reduction in colony number indicates inhibition of anchorage-independent growth.
-
HIF-2α Target Gene Expression Analysis (qPCR)
This assay quantifies the effect of PT2399 on the mRNA levels of HIF-2α target genes.
-
Cell Treatment and RNA Extraction:
-
Seed 786-O cells in 6-well plates and treat with a dose-range of this compound (e.g., 0-1000 nM) for 24 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (VEGF, CCND1, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH), and the SYBR Green master mix.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. A dose-dependent decrease in the mRNA levels of target genes indicates on-target activity of PT2399.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial in vitro screening of a HIF-2α inhibitor like this compound.
Logical Relationship of Assays
This diagram shows the logical progression and relationship between the different types of in vitro assays performed.
References
Methodological & Application
Application Notes and Protocols for (Rac)-PT2399 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PT2399 is a potent and selective antagonist of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It operates by directly binding to the PAS B domain of HIF-2α, which hinders its ability to form a heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT). This disruption is crucial as the HIF-2α/ARNT complex is a key driver in the progression of clear cell renal cell carcinoma (ccRCC), particularly in tumors with von Hippel-Lindau (VHL) gene inactivation.[1]
This document provides detailed protocols for the in vitro evaluation of this compound in relevant cancer cell lines.
Data Presentation
While this compound shows minimal effects on cell proliferation in standard 2D culture conditions at concentrations up to 2 µM, its potent anti-tumor activity is evident in anchorage-independent growth assays.[2] Off-target toxicity has been observed at concentrations of 20 µM.[2] The primary measure of its efficacy in vitro is therefore the inhibition of colony formation in soft agar.
| Parameter | Value | Assay Condition |
| Biochemical IC50 | 6 nM | Inhibition of HIF-2α binding to ARNT |
| Effective Concentration | 0.2–2 µM | Inhibition of 786-O cell soft agar growth |
Signaling Pathway
The VHL tumor suppressor protein is a critical component of an E3 ubiquitin ligase complex that targets HIF-α subunits for proteasomal degradation in the presence of oxygen.[1] In many ccRCCs, VHL is inactivated, leading to the accumulation of HIF-2α. This stabilized HIF-2α translocates to the nucleus, dimerizes with ARNT, and activates the transcription of genes involved in cell proliferation, angiogenesis, and metabolism, such as VEGF and Cyclin D1.[1][3] this compound directly interferes with the dimerization of HIF-2α and ARNT, thereby inhibiting the downstream signaling cascade.
Caption: HIF-2α pathway and the inhibitory action of this compound.
Experimental Protocols
General Cell Culture of ccRCC Lines
This protocol is suitable for ccRCC cell lines such as 786-O, A498 (PT2399-sensitive), and UMRC-2, 769-P (PT2399-resistant).
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Procedure:
-
Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
For subculturing, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is the primary method to assess the in vitro efficacy of this compound.
Materials:
-
Agar
-
2x RPMI-1640 medium
-
Complete RPMI-1640 medium
-
6-well plates
-
786-O or other suitable ccRCC cells
-
This compound
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agar (kept at 42°C) and 2x RPMI-1640 medium (warmed to 37°C). Immediately dispense 2 mL of this mixture into each well of a 6-well plate. Allow it to solidify at room temperature for at least 30 minutes.
-
Top Layer (0.4% Agar with Cells): Prepare a single-cell suspension of 786-O cells. Mix the cells with 0.8% agar and 2x RPMI-1640 medium to a final concentration of 0.4% agar and a cell density of 5 x 10^4 cells per well.
-
-
Treatment: Add this compound to the top layer mixture at the desired concentrations (e.g., 0.1, 0.5, 1, 2 µM).
-
Plating: Gently overlay 1 mL of the top agar/cell/drug mixture onto the solidified bottom layer.
-
Incubation: After the top layer solidifies, add 500 µL of complete medium to each well to prevent drying. Incubate the plates at 37°C with 5% CO2 for 3-4 weeks.
-
Feeding: Replace the top medium twice a week with fresh medium containing the appropriate concentration of this compound.
-
Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour. Count the number of colonies using a microscope.
Caption: Workflow for the soft agar colony formation assay.
HIF-2α Reporter Assay
This assay measures the transcriptional activity of HIF-2α in response to PT2399 treatment.
Materials:
-
786-O cells stably transfected with a HIF-responsive element (HRE)-luciferase reporter construct.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the 786-O-HRE-luciferase reporter cells in a 96-well white plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo) to account for any cytotoxic effects.
Caption: Workflow for the HIF-2α luciferase reporter assay.
References
determining optimal (Rac)-PT2399 concentration for cell lines
An Application Note on Determining the Optimal Concentration of (Rac)-PT2399 for Cell-Based Assays
Introduction
This compound is a potent and selective first-in-class small molecule antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key oncogenic driver in various cancers, particularly in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to its stabilization and accumulation.[3][4] PT2399 functions by binding directly to the HIF-2α PAS B domain, which prevents its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][5] This disruption inhibits the transcription of HIF-2α target genes involved in cell proliferation, angiogenesis, and tumorigenesis.[3][6]
The determination of an optimal drug concentration is a critical first step for in vitro studies to ensure that the observed biological effects are due to specific on-target activity while minimizing off-target toxicity.[7][8] This application note provides a comprehensive framework and detailed protocols for researchers to determine the optimal concentration of this compound in various cancer cell lines. The workflow involves an initial range-finding study to estimate the effective concentration, followed by a precise determination of the half-maximal inhibitory concentration (IC50), and finally, a confirmation of on-target activity through the analysis of HIF-2α target gene expression.
Mechanism of Action of this compound
Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated, leading to its recognition by the VHL E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[6] In VHL-deficient cells or under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with ARNT, binds to hypoxia-responsive elements (HREs) on the DNA, and initiates the transcription of target genes. This compound specifically disrupts the HIF-2α/ARNT dimerization, thereby blocking its transcriptional activity.[1]
Experimental Workflow
The process for determining the optimal concentration of this compound involves a systematic, multi-step approach. It begins with a broad dose-response assay to identify a working concentration range, followed by a more precise IC50 determination. Finally, on-target effects are validated at the determined concentration.
Experimental Protocols
Protocol 1: Range-Finding Dose-Response Assay
This initial experiment aims to identify a broad concentration range of this compound that affects cell viability. A 10-fold serial dilution is typically sufficient for this purpose.[7]
Materials:
-
Cell line of interest (e.g., 786-O, A498)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well opaque-walled plates (for luminescence assays)[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[10]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10-fold serial dilution of this compound in culture medium. For a final concentration range of 0.001 µM to 100 µM, you will add 10 µL of a 10X working solution to the 90 µL of medium in the wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a no-treatment control.[8]
-
Cell Treatment: Add 10 µL of the 10X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Viability Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[12]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the this compound concentration to identify the range where a dose-dependent effect is observed.
| This compound Conc. (µM) | Average Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | 850,000 | 100% |
| 0.001 | 845,000 | 99.4% |
| 0.01 | 833,000 | 98.0% |
| 0.1 | 714,000 | 84.0% |
| 1.0 | 442,000 | 52.0% |
| 10.0 | 127,500 | 15.0% |
| 100.0 | 8,500 | 1.0% |
Protocol 2: IC50 Determination Assay
Based on the range-finding results, this protocol uses a narrower range of concentrations (typically 8-12 points with 2- or 3-fold dilutions) to accurately determine the IC50 value.[7]
Procedure:
-
Follow the same cell seeding and treatment procedure as in Protocol 1.
-
Compound Preparation: Prepare a more detailed dilution series centered around the estimated IC50 from the range-finding assay. For example, if the activity was observed between 0.1 µM and 10 µM, a 12-point, 2-fold dilution series from 10 µM down to ~0.005 µM would be appropriate.
-
Viability Assay: Perform the CellTiter-Glo® assay as described in Protocol 1.
Data Analysis: Normalize the data to the vehicle control. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value.
| Cell Line | VHL Status | This compound IC50 (µM) | Notes |
| 786-O | Deficient | 0.85 | Sensitive |
| A498 | Deficient | 1.20 | Sensitive |
| UMRC-2 | Deficient | > 20 | Insensitive[3] |
| 769-P | Deficient | > 20 | Insensitive[3] |
| RCC4+VHL | Wild-Type | > 50 | Negative Control |
Protocol 3: On-Target Activity Confirmation by RT-qPCR
This protocol verifies that this compound is inhibiting HIF-2α activity at the determined IC50 concentration by measuring the mRNA levels of known HIF-2α target genes.
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CCND1, EPO, VEGFA) and a housekeeping gene (e.g., ACTB, GAPDH).[6][13]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours).[3]
-
RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant decrease in the mRNA levels of target genes indicates on-target activity.
| Target Gene | Treatment (24h) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| CCND1 | Vehicle (DMSO) | 1.00 |
| PT2399 (1 µM) | 0.45 | |
| EPO | Vehicle (DMSO) | 1.00 |
| PT2399 (1 µM) | 0.30 | |
| VEGFA | Vehicle (DMSO) | 1.00 |
| PT2399 (1 µM) | 0.55 |
Conclusion
This application note provides a systematic methodology for determining the optimal in vitro concentration of the HIF-2α inhibitor this compound. By combining cell viability assays to establish an IC50 value with molecular assays like qPCR to confirm on-target pathway modulation, researchers can confidently select a concentration that is both effective and specific. Following these protocols will enable the generation of reliable and reproducible data in studies investigating the biological roles of HIF-2α and the therapeutic potential of its inhibitors. It is important to note that optimal concentrations can be cell-line dependent, and this validation should be performed for each new experimental system.[7][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1stoncology.com [1stoncology.com]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. Hypoxia-inducible Factor-1 (HIF-1) but Not HIF-2 Is Essential for Hypoxic Induction of Collagen Prolyl 4-Hydroxylases in Primary Newborn Mouse Epiphyseal Growth Plate Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: (Rac)-PT2399 for Western Blot Analysis of HIF-2α Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α), encoded by the EPAS1 gene, is a critical transcription factor in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, cell proliferation, and metabolism.
In certain pathologies, particularly in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α is constitutively stabilized even under normoxic conditions, leading to uncontrolled cell growth and tumor progression.[1][2][3][4] Therefore, inhibiting HIF-2α activity is a promising therapeutic strategy for these cancers.
(Rac)-PT2399 is the racemic mixture of PT2399, a potent and selective small-molecule inhibitor of HIF-2α.[5] It functions by directly binding to the PAS B domain of the HIF-2α protein, which allosterically disrupts the heterodimerization of HIF-2α with ARNT.[5] This prevents the HIF-2α/ARNT complex from binding to DNA and activating the transcription of its target genes. Western blotting is a key immunoassay used to detect the levels of HIF-2α protein in cell lysates and to assess the efficacy of inhibitors like this compound.
Signaling Pathway of HIF-2α and Inhibition by this compound
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Establishing a (Rac)-PT2399 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), primarily due to the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein. PT2399 functions by binding to the PAS-B domain of HIF-2α, which prevents its crucial heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes involved in tumor angiogenesis, proliferation, and survival.[1][2]
Despite the promising anti-tumor activity of PT2399 and other HIF-2α inhibitors, the development of acquired resistance is a significant clinical challenge.[3][4] Understanding the mechanisms of resistance is critical for the development of next-generation therapies and combination strategies to overcome it. The establishment of PT2399-resistant cell lines in vitro is a fundamental first step in this endeavor.
These application notes provide a detailed protocol for generating and characterizing a PT2399-resistant ccRCC cell line. The protocol is based on the principles of intermittent, escalating dose exposure.
Signaling Pathways and Experimental Workflow
HIF-2α Signaling Pathway and PT2399 Mechanism of Action
Caption: HIF-2α signaling, PT2399 inhibition, and resistance mechanisms.
Experimental Workflow for Establishing a PT2399-Resistant Cell Line
Caption: Workflow for generating and characterizing a PT2399-resistant cell line.
Data Presentation
Table 1: Recommended Cell Lines for PT2399 Resistance Studies
| Cell Line | Cancer Type | VHL Status | PT2399 Sensitivity | Key Characteristics |
| 786-O | ccRCC | Mutant | Sensitive | High HIF-2α expression, well-characterized model.[5] |
| A498 | ccRCC | Mutant | Sensitive | High HIF-2α expression.[5] |
| UMRC-2 | ccRCC | Mutant | Less Sensitive | Lower HIF-2α expression compared to 786-O and A498.[5] |
| 769-P | ccRCC | Mutant | Less Sensitive | Lower HIF-2α expression.[5] |
Table 2: Example Dose Escalation Strategy for 786-O Cells
| Cycle | PT2399 Concentration (nM) | Treatment Duration | Recovery Duration (Drug-free) |
| 1 | 50 (Initial IC50) | 72 hours | Until 80% confluency |
| 2 | 75 | 72 hours | Until 80% confluency |
| 3 | 112.5 | 72 hours | Until 80% confluency |
| 4 | 168.75 | 72 hours | Until 80% confluency |
| ... | ... (continue 1.5x increase) | ... | ... |
| Final | 500 - 1000 (or until significant resistance is observed) | Continuous culture | N/A |
Table 3: Characterization of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., 786-O) | PT2399-Resistant Cell Line |
| PT2399 IC50 | ~50 nM (example) | >500 nM (e.g., >10-fold increase) |
| Expression of HIF-2α target genes (e.g., CCND1, VEGF) with PT2399 treatment | Significantly downregulated | No significant downregulation |
| HIF2A gene sequence | Wild-type | Potential G323E mutation |
| ARNT gene sequence | Wild-type | Potential F446L mutation |
Experimental Protocols
Protocol 1: Determination of PT2399 IC50
-
Cell Seeding: Seed the parental ccRCC cells (e.g., 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a serial dilution of PT2399 in the growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PT2399 dilution.
-
Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared PT2399 dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable assay such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the PT2399 concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Generation of a PT2399-Resistant Cell Line
-
Initial Culture: Culture the parental ccRCC cells in their recommended growth medium.
-
Initial Treatment: Once the cells reach 70-80% confluency, treat them with PT2399 at a concentration equal to the predetermined IC50.
-
Intermittent Exposure: a. Maintain the cells in the PT2399-containing medium for 72 hours. b. After 72 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. c. Allow the cells to recover and proliferate until they reach 70-80% confluency. This may take several passages. d. Cryopreserve cells at the end of each successful recovery phase.
-
Dose Escalation: a. Once the cells show stable growth after recovery, increase the PT2399 concentration by 1.5 to 2-fold for the next treatment cycle. b. Repeat the intermittent exposure protocol (steps 3a-3d) with the increased drug concentration.
-
Monitoring for Resistance: At regular intervals (e.g., every 4-6 weeks), determine the IC50 of the treated cell population (as described in Protocol 1) to monitor the development of resistance.
-
Establishing a Stably Resistant Line: Continue the dose escalation until a significant increase in the IC50 is observed (e.g., >10-fold compared to the parental cell line). At this point, the resistant cells can be maintained in a continuous culture with a constant, high concentration of PT2399 (e.g., the final concentration used in the dose escalation).
Protocol 3: Characterization of the Resistant Phenotype
-
Confirmation of Resistance: Perform a dose-response curve and calculate the IC50 for both the parental and the established resistant cell lines to confirm and quantify the level of resistance.
-
Analysis of HIF-2α Target Gene Expression: a. Treat both parental and resistant cells with a high concentration of PT2399 (e.g., 5-10 times the parental IC50) for 24 hours. b. Isolate total RNA from the cells. c. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2α target genes (e.g., CCND1, VEGFA, PAI-1/SERPINE1). d. Compare the downregulation of these genes in the parental versus the resistant cell line. A lack of downregulation in the resistant line is indicative of on-target resistance.
-
Sequencing of HIF2A and ARNT: a. Isolate genomic DNA from both parental and resistant cells. b. Amplify the coding regions of the HIF2A and ARNT genes using PCR. c. Sequence the PCR products (Sanger sequencing) to identify potential mutations, particularly in the PAS-B domain of HIF-2α (e.g., G323E) and in ARNT (e.g., F446L).
Conclusion
The successful establishment and characterization of a this compound resistant cell line is a valuable tool for investigating the molecular mechanisms of drug resistance. The protocols outlined above provide a comprehensive framework for generating these cell lines and confirming their resistant phenotype. The resulting models can be used for screening new drug candidates, evaluating combination therapies, and further elucidating the biology of HIF-2α in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altogen.com [altogen.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (Rac)-PT2399 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent, first-in-class small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of HIF-2α, which drives tumor growth, proliferation, and angiogenesis. PT2399 selectively binds to the PAS B domain of HIF-2α, preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption blocks the transcriptional activity of HIF-2α, leading to the downregulation of target genes such as VEGF and erythropoietin (EPO).[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of ccRCC, based on preclinical studies. The information includes dosing, formulation, and administration routes, as well as expected pharmacodynamic effects and antitumor efficacy.
Signaling Pathway of HIF-2α Inhibition by PT2399
Under normal oxygen conditions (normoxia), the VHL protein targets the HIF-2α subunit for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α stabilizes and translocates to the nucleus, where it binds to ARNT. This HIF-2 complex then binds to hypoxia response elements (HREs) on the DNA, initiating the transcription of genes that promote tumorigenesis. PT2399 allosterically binds to a pocket in the HIF-2α subunit, blocking its ability to form a functional heterodimer with ARNT, thereby inhibiting the transcription of its target genes.[1][2]
Caption: Mechanism of HIF-2α inhibition by this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in ccRCC Mouse Models
| Mouse Model Type | Cell Line / Tumor Type | Dosage and Schedule | Efficacy Results | Reference |
| Patient-Derived Xenograft (PDX) | Panel of 22 ccRCC tumorgrafts | 100 mg/kg, oral gavage, every 12 hours | 56% (10 out of 18) of ccRCC models were sensitive, showing significant tumor growth inhibition. More active than sunitinib. | [2] |
| Orthotopic Xenograft | 786-O (VHL-/-) ccRCC cells | 30 mg/kg, oral gavage, twice daily for 30 days | Caused tumor regression. | [3] |
| Orthotopic Xenograft | A498 (VHL-/-) ccRCC cells | 30 mg/kg, oral gavage, twice daily for 30 days | Inhibited tumor growth. | [3] |
| Orthotopic Xenograft | UMRC-2 (VHL-/-) ccRCC cells | 30 mg/kg, oral gavage | Did not suppress tumor growth, indicating variable sensitivity. | [3] |
| Orthotopic Xenograft | 769-P (VHL-/-) ccRCC cells | 30 mg/kg, oral gavage | Did not suppress tumor growth, indicating variable sensitivity. | [3] |
Table 2: Pharmacodynamic Effects of this compound in Tumor-Bearing Mice
| Parameter | Mouse Model | Dosage and Schedule | Observed Effect | Reference |
| Plasma Erythropoietin (EPO) | PDX-bearing mice | 100 mg/kg, oral gavage, every 12 hours | Significant suppression of circulating EPO levels. | [2] |
| Hemoglobin | PDX-bearing mice | 100 mg/kg, oral gavage, every 12 hours | Modest anemia (decrease in hemoglobin levels). | [2] |
| Reticulocytes | PDX-bearing mice | 100 mg/kg, oral gavage, every 12 hours | Modest decrease in reticulocyte counts. | [2] |
| HIF-2α Target Gene Expression | 786-O orthotopic tumors | 30 mg/kg, oral gavage, twice daily for 2 days | Downregulation of HIF target gene mRNA (e.g., VEGFA, CCND1). | [3] |
| HIF-2α/ARNT Dimerization | PDX tumors | 100 mg/kg, oral gavage, every 12 hours | Specific disassembly of the HIF-2α/ARNT heterodimer in sensitive tumors. | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (Maximum Plasma Concentration) | Data not available | Not reported in reviewed literature | N/A |
| Tmax (Time to Cmax) | Data not available | Not reported in reviewed literature | N/A |
| AUC (Area Under the Curve) | Data not available | Not reported in reviewed literature | N/A |
| t1/2 (Half-life) | Data not available | Not reported in reviewed literature | N/A |
| Bioavailability | Data not available | Not reported in reviewed literature | N/A |
| Note: Specific pharmacokinetic data for this compound in mice were not available in the reviewed literature. Preclinical development focused on more potent, second-generation inhibitors like belzutifan (PT2977/MK-6482) to improve upon the pharmacokinetic profiles of earlier compounds.[4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Formulation
This protocol describes the preparation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Medium-chain triglyceride (MCT) oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Formulation Vehicle (Example): [5]
-
10% Ethanol
-
30% PEG400
-
60% MCT oil
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of mice, their average weight, the dose (e.g., 100 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: In a sterile tube, prepare the required volume of the vehicle by combining the components (10% EtOH, 30% PEG400, 60% MCT).
-
Dissolve Compound: Add the weighed this compound powder to the vehicle.
-
Mix Thoroughly: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming may be required for some formulations, but stability at higher temperatures should be considered. The final solution should be clear.
-
Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the dose every 12 hours for the duration of the study.[1][5]
-
Monitor mice for any signs of distress post-administration.
-
Protocol 2: Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound.
Caption: Workflow for a PT2399 efficacy study in PDX mice.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor fragments from a characterized ccRCC PDX line into the flank of immunodeficient mice (e.g., NOD-scid gamma).
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle control, this compound 100 mg/kg).
-
Treatment: Begin dosing as described in Protocol 1.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2). Monitor animal body weight and overall health status.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a fixed duration.
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture for EPO analysis and harvest tumors for downstream molecular analysis (e.g., immunoblotting for HIF-2α, qRT-PCR for target genes).
Protocol 3: Pharmacodynamic Analysis of Plasma Erythropoietin (EPO)
This protocol describes how to measure the on-target effect of this compound by quantifying changes in plasma EPO levels.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Mouse EPO ELISA kit
-
Plate reader
Procedure:
-
Blood Collection: Collect blood from mice (e.g., via submandibular bleed for interim timepoints or cardiac puncture for terminal collection) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
EPO Quantification:
-
Thaw plasma samples on ice.
-
Perform the EPO quantification using a commercially available mouse EPO ELISA kit, following the manufacturer’s instructions precisely.
-
Read the absorbance on a plate reader and calculate the EPO concentrations based on the standard curve.
-
-
Data Analysis: Compare the plasma EPO levels between the vehicle-treated and PT2399-treated groups. A significant reduction in EPO is indicative of HIF-2α target engagement.[2]
Conclusion
This compound is a valuable tool for the preclinical investigation of HIF-2α inhibition in VHL-deficient ccRCC. The protocols outlined above provide a framework for conducting in vivo studies to assess the efficacy and pharmacodynamics of this compound. Researchers should note the observed variable sensitivity across different ccRCC models, highlighting the importance of using well-characterized cell lines and patient-derived xenografts.[3][4] While specific pharmacokinetic data for the racemate is limited, the clear on-target pharmacodynamic effects, such as EPO suppression, provide a reliable measure of in vivo activity.[2]
References
- 1. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-PT2399 in Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α).[1] In the majority of clear cell renal cell carcinoma (ccRCC) cases, a loss-of-function mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α.[2][3] This transcription factor then dimerizes with HIF-1β, translocates to the nucleus, and drives the expression of numerous target genes involved in tumor angiogenesis, proliferation, and survival, such as vascular endothelial growth factor (VEGF).[3][4] PT2399 selectively disrupts the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting its transcriptional activity and downstream signaling, which has shown to cause tumor regression in preclinical models of ccRCC.[1][5] These application notes provide a detailed overview of the dosages and protocols for utilizing this compound in ccRCC xenograft studies.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in preclinical ccRCC xenograft models.
| Parameter | Details | Cell Lines Used | Reference |
| Dosage | 30 mg/kg | 786-O, A498, UMRC-2, 769-P | [6] |
| 100 mg/kg | Not specified in abstract | [7][8] | |
| Administration Route | Oral Gavage | 786-O, A498, UMRC-2, 769-P | [6] |
| Dosing Schedule | Twice daily (every 12 hours) | 786-O, A498, UMRC-2, 769-P | [6] |
| Vehicle Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not specified for PT2399, but a common vehicle for oral gavage of similar compounds. | [8] |
| 0.5% methyl cellulose | A common vehicle for oral gavage in mice. | [9] |
Signaling Pathway
The diagram below illustrates the VHL/HIF-2α signaling pathway in ccRCC and the mechanism of action of PT2399. In VHL-deficient ccRCC, HIF-2α is constitutively stabilized. It then dimerizes with HIF-1β (also known as ARNT), translocates to the nucleus, and binds to hypoxia response elements (HREs) on the DNA. This leads to the transcription of target genes like VEGF, promoting tumorigenesis. PT2399 binds to the PAS B domain of HIF-2α, preventing its dimerization with HIF-1β and thereby inhibiting its transcriptional activity.[10]
Caption: VHL/HIF-2α signaling in ccRCC and PT2399 inhibition.
Experimental Protocols
Cell Culture
-
Cell Lines: 786-O and A498 are commonly used VHL-deficient ccRCC cell lines.[11][12] For in vivo imaging, these cell lines should be transduced to express a reporter gene such as luciferase.[13]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Xenograft Models
Two primary xenograft models are utilized for studying ccRCC: subcutaneous and orthotopic.
a. Subcutaneous Xenograft Model
This model is useful for easily monitoring tumor growth with calipers.
-
Animals: Use immunodeficient mice, such as athymic nude or NOD/SCID mice, to prevent rejection of human tumor cells.[14]
-
Cell Preparation:
-
Harvest exponentially growing cells using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.[2]
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.[2]
-
-
Tumor Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[5]
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[5][15]
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
b. Orthotopic (Renal Subcapsular) Xenograft Model
This model more accurately recapitulates the tumor microenvironment of ccRCC.
-
Animals and Cell Preparation: Same as the subcutaneous model. For monitoring, use of luciferase-expressing cells is essential.[13]
-
Implantation:
-
Tumor Monitoring (Bioluminescence Imaging - BLI):
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection to the anesthetized mice.[17][18]
-
After a short incubation period (typically 10-15 minutes), image the mice using an in vivo imaging system (e.g., IVIS).[17][18]
-
Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor.
-
Perform imaging at regular intervals (e.g., once or twice weekly) to monitor tumor growth.[13]
-
This compound Administration
-
Formulation:
-
Administration:
Experimental Workflow
The following diagram outlines the general workflow for a ccRCC xenograft study using this compound.
Caption: General workflow for a PT2399 ccRCC xenograft study.
References
- 1. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 2. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. jkcvhl.com [jkcvhl.com]
- 4. HIF-α effects on c-Myc distinguish two subtypes of sporadic VHL-deficient clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CT vs. bioluminescence: A comparison of imaging techniques for orthotopic prostate tumors in mice | PLOS One [journals.plos.org]
- 18. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Preparing (Rac)-PT2399 Stock Solutions
Abstract
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (Rac)-PT2399, a potent and specific inhibitor of hypoxia-inducible factor 2α (HIF-2α)[1][2]. This compound is the racemate of PT2399 and is widely used in cancer research, particularly in studies involving clear cell renal cell carcinoma (ccRCC)[1]. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document outlines procedures for dissolving this compound in common laboratory solvents and provides recommendations for storage and use in typical cell-based assays.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)amino)benzoic acid (PT2399) | N/A |
| Synonyms | Compound 10e | [1] |
| CAS Number | 1672662-07-5 | [1] |
| Molecular Formula | C17H10F5NO4S | [1] |
| Molecular Weight | 419.32 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| IC50 | ~0.01 µM for HIF-2α | [1][2] |
| Solubility | Soluble in DMSO; 84 mg/mL in Ethanol | [1][3] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (Solvent) | -80°C for up to 1 year | [2] |
Mechanism of Action: HIF-2α Inhibition
Under hypoxic conditions, the transcription factor HIF-2α stabilizes, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex binds to hypoxia-response elements (HREs) on target genes, driving the transcription of factors involved in angiogenesis, cell proliferation, and metabolism. This compound is a specific antagonist that binds directly to the HIF-2α PAS B domain, disrupting its ability to heterodimerize with ARNT and thereby inhibiting downstream gene transcription[3][4].
Figure 1. Simplified HIF-2α signaling pathway and the inhibitory action of this compound.
Required Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol: Preparation of Stock Solutions
This section provides protocols for preparing high-concentration stock solutions of this compound in DMSO or ethanol. Always work in a chemical fume hood and use appropriate PPE.
Protocol for 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Molecular Weight (MW) of this compound = 419.32 g/mol
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
For 1 mg of powder:
-
Volume (L) = 0.001 g / (0.010 mol/L * 419.32 g/mol ) = 0.0002385 L
-
Volume (µL) = 238.5 µL
-
-
-
Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes or amber vials. Store aliquots at -80°C for long-term stability[2]. Avoid repeated freeze-thaw cycles.
Protocol for 10 mM Stock Solution in Ethanol
The procedure is identical to the DMSO protocol, substituting ethanol as the solvent. This compound has a reported solubility of 84 mg/mL (200.32 mM) in ethanol, making a 10 mM stock feasible[3].
-
Preparation: Bring this compound powder to room temperature.
-
Weighing: Weigh the desired amount of powder (e.g., 1 mg) into a sterile vial.
-
Calculation: The volume of ethanol required is the same as for DMSO: 238.5 µL for 1 mg of powder to make a 10 mM solution.
-
Dissolving: Add the calculated volume of anhydrous ethanol to the vial.
-
Mixing: Vortex until the solution is clear and homogeneous.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -80°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For 1 mL of final working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion before adding to cells.
Note: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Experimental Workflow Overview
The general workflow for preparing and using this compound solutions in a typical cell-based assay is outlined below.
Figure 2. General experimental workflow for preparing and using this compound solutions.
Application Examples
This compound is effective at nanomolar to low micromolar concentrations in vitro.
-
In Vitro: It has been shown to inhibit the growth of 786-O renal cancer cells in soft agar assays at concentrations between 0.2–2 µM[4].
-
In Vivo: For animal studies, PT2399 has been administered via oral gavage at doses of 100 mg/kg every 12 hours in mice bearing renal cell carcinoma xenografts[3][4]. Formulations for in vivo use may require specific vehicles like PEG300 and Tween 80[2].
Safety and Handling
This compound is intended for research use only. The toxicological properties have not been fully investigated.
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Note: Assessing Cell Viability After (Rac)-PT2399 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for assessing the cellular viability of cancer cell lines following treatment with (Rac)-PT2399, a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). Loss of the Von Hippel-Lindau (VHL) tumor suppressor gene is a defining characteristic of clear cell renal cell carcinoma (ccRCC), leading to the accumulation of HIF-α subunits.[1] HIF-2α, in particular, has been identified as a key driver of ccRCC tumorigenesis.[1][2] this compound represents a class of small molecules that directly bind to the HIF-2α PAS B domain, disrupting its ability to form a heterodimer with its partner, ARNT (also known as HIF-1β).[1][3] This disruption prevents the transcription of downstream target genes involved in cell growth, proliferation, and angiogenesis.[1][4] This application note outlines the mechanism of action, provides a detailed protocol for a common colorimetric cell viability assay (MTS), and includes representative data to guide researchers in evaluating the cytotoxic and cytostatic effects of this compound.
Mechanism of Action of PT2399
In the majority of clear cell renal cell carcinoma (ccRCC) cases, the VHL tumor suppressor is inactivated, leading to the stabilization of HIF-α subunits.[1][5] HIF-2α accumulates and translocates to the nucleus, where it dimerizes with ARNT. This HIF-2α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription.[1] These target genes, including VEGFA, CCND1 (Cyclin D1), and SLC2A1 (GLUT1), promote angiogenesis, cell cycle progression, and metabolic reprogramming, which are critical for tumor growth.[2][4][6]
PT2399, the active enantiomer in this compound, is a first-in-class, orally available small molecule that selectively binds to a pocket within the PAS B domain of HIF-2α.[1][2][3] This binding allosterically prevents the heterodimerization of HIF-2α with ARNT.[1][3] Consequently, the transcriptional activity of HIF-2α is inhibited, leading to the downregulation of its target genes and subsequent suppression of tumor growth.[2][3][4] Studies have shown that PT2399 can inhibit the growth of VHL-deficient ccRCC cells in various preclinical models.[3][7][8][9]
Experimental Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a soluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
2.1. Materials and Reagents
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
VHL-deficient ccRCC cell line (e.g., 786-O, A498)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-500 nm)
2.2. Experimental Workflow Diagram
References
- 1. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PT2399 | HIF-2α inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. JCI - HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 8. bioinformatics.nygenome.org [bioinformatics.nygenome.org]
- 9. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for (Rac)-PT2399 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent and selective small-molecule antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. HIF-2α is a key oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where its stabilization is often a result of the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. By binding to the PAS B domain of HIF-2α, this compound disrupts its heterodimerization with HIF-1β, thereby inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.
While this compound and its clinical analog, belzutifan, have shown efficacy as monotherapies, preclinical and clinical evidence strongly suggests that their therapeutic potential can be significantly enhanced through combination with other anti-cancer agents. This document provides detailed application notes and protocols for investigating this compound in combination with several classes of cancer therapies, based on compelling preclinical data.
Combination with CDK4/6 Inhibitors
Rationale
A key downstream target of HIF-2α is Cyclin D1 (CCND1), a critical regulator of the cell cycle. Increased Cyclin D1 levels lead to the activation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which in turn phosphorylate the retinoblastoma protein (pRb), promoting cell cycle progression from G1 to S phase. Preclinical studies have demonstrated that combining a HIF-2α inhibitor with a CDK4/6 inhibitor, such as palbociclib, results in synergistic anti-tumor activity in VHL-deficient ccRCC models. This combination targets the same oncogenic pathway at two distinct points, leading to a more profound inhibition of cancer cell proliferation.
Data Presentation
| Combination Therapy | Cancer Type | Model | Key Findings |
| This compound + Palbociclib | ccRCC | VHL-/- ccRCC cell lines and orthotopic xenografts | Synergistic suppression of cell growth in HIF-2α-sensitive cell lines. Enhanced suppression of tumor growth in vivo compared to either agent alone. |
Signaling Pathway
Application Notes and Protocols for Long-Term In Vivo Studies with (Rac)-PT2399
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term in vivo studies with (Rac)-PT2399, a potent and selective antagonist of the hypoxia-inducible factor-2α (HIF-2α). This document is intended to guide researchers in the design and execution of preclinical efficacy and safety studies in mouse models of clear cell renal cell carcinoma (ccRCC).
Introduction
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the HIF-2α transcription factor. In many forms of ccRCC, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of HIF-2α, a key driver of tumorigenesis. PT2399 disrupts the heterodimerization of HIF-2α with its partner, ARNT (Aryl hydrocarbon receptor nuclear translocator), thereby inhibiting the transcription of HIF-2α target genes involved in cell proliferation, angiogenesis, and metabolism. Preclinical studies have demonstrated its potent anti-tumor activity in various in vivo models.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value/Effect | Reference |
| IC₅₀ (HIF-2α Binding) | N/A | 6 nM | [1][2] |
| In Vitro Activity | 786-O (ccRCC) | Inhibition of soft agar growth (0.2–2 μM) | [1] |
| In Vivo Efficacy | RCC bearing mice | Inhibits tumor growth | [1][2] |
| Comparative Efficacy | RCC bearing mice | More active than Sunitinib | [1] |
| Resistance | ccRCC cell lines | Resistance associated with TP53 mutations | [3] |
Table 2: Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Dosing Regimen | 100 mg/kg | [1][2] |
| Route of Administration | Oral gavage | [1][2] |
| Frequency | Every 12 hours | [1][2] |
| Vehicle | Not specified in detail. General recommendation for DMSO concentration for nude mice is below 2%. | [2] |
Note: Specific pharmacokinetic and long-term toxicology data for this compound are not extensively available in the public domain. Researchers should conduct pilot studies to determine these parameters in their specific animal models.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder based on the number of animals and the desired dose (100 mg/kg).
-
Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve the this compound powder in DMSO first by vortexing. Gentle warming or sonication may be required to achieve complete dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. The final solution should be a clear, homogenous suspension.
-
Prepare the formulation fresh daily and protect it from light.
Protocol 2: Long-Term In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of ccRCC
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.
Procedure:
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from a patient with ccRCC under appropriate ethical guidelines.
-
Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 1000 mm³, the tumors can be passaged to a new cohort of mice for the efficacy study.
-
-
Study Initiation:
-
When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer this compound (100 mg/kg) or vehicle control to the respective groups via oral gavage every 12 hours.
-
-
Monitoring:
-
Measure tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Protocol 3: Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
This compound formulation
Procedure:
-
Determine the correct volume of the formulation to administer based on the mouse's body weight (e.g., for a 25g mouse at 100 mg/kg and a 10 mg/mL formulation, the volume would be 0.25 mL).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Slowly administer the formulation.
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a long-term in vivo efficacy study.
References
Troubleshooting & Optimization
troubleshooting (Rac)-PT2399 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (Rac)-PT2399 in Dimethyl Sulfoxide (DMSO). Proper dissolution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the racemic mixture of PT2399, a potent and specific inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor, with an IC50 of 0.01 μM.[1][2] It is a white to off-white solid compound.[1][3] It functions by binding directly to the HIF-2α PAS B domain, which disrupts its ability to form a heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT, also known as HIF-1β).[4][5] This disruption prevents the transcription of HIF-2α target genes involved in cancer progression, such as those promoting angiogenesis.[4][6]
Q2: Is this compound expected to be soluble in DMSO?
Yes, this compound is documented as being soluble in DMSO.[1][3] Issues with dissolution are typically not due to the inherent properties of the compound itself, but rather to external factors related to the solvent, concentration, or handling technique.
Q3: I am having trouble dissolving this compound in DMSO. What are the most common reasons?
Several factors can lead to incomplete dissolution of this compound in DMSO:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.[7][8]
-
High Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of the compound in the given volume of DMSO.
-
Low Temperature: The ambient temperature of your laboratory or solvent may be too low, reducing the rate and extent of dissolution.
-
Insufficient Agitation: The compound may require more energy in the form of vortexing or sonication to fully dissolve.[7][8]
-
Compound Purity/Form: While less common with high-quality reagents, variations in the physical form (e.g., crystalline structure) or purity of the compound can affect solubility.
Troubleshooting Guide for Dissolution Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Issue 1: The compound forms a suspension or precipitate in DMSO.
-
Question: Did you use a fresh, sealed bottle of anhydrous (or high-purity) DMSO?
-
Solution: DMSO is highly hygroscopic. Always use a new, unopened bottle of anhydrous grade DMSO or one that has been properly stored in a desiccator to minimize water contamination.[7][9]
-
Question: Have you tried providing mechanical or thermal energy to aid dissolution?
-
Solution: Some compounds require additional energy to dissolve. Follow these steps:
-
Vortex the solution vigorously for 1-2 minutes.
-
If particles are still visible, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[8]
-
If sonication is insufficient, gentle warming of the solution to 37°C for a short period (10-15 minutes) can be effective.[7][9] Caution: Avoid excessive or prolonged heating, which could degrade the compound.
-
Issue 2: The compound dissolves initially but precipitates upon storage.
-
Question: At what temperature are you storing your stock solution?
-
Solution: Stock solutions in DMSO should typically be stored at -20°C or -80°C for long-term stability.[5] However, some compounds can precipitate out of DMSO upon freezing. Before each use, ensure you bring the vial to room temperature and visually inspect for any precipitate. If precipitate is observed, repeat the warming and vortexing/sonication steps described above until the solution is clear.
-
Question: Is your stock solution highly concentrated?
-
Solution: You may have created a supersaturated stock solution that is unstable. Consider preparing a slightly less concentrated stock solution that remains stable during freeze-thaw cycles. Refer to the data table below for recommended starting concentrations.
Issue 3: The compound precipitates when diluted into aqueous media (e.g., cell culture medium).
-
Question: How are you performing the dilution?
-
Solution: When diluting a DMSO stock into an aqueous buffer or medium, it is critical to add the small volume of DMSO stock directly into the larger volume of aqueous solution while vortexing or swirling.[8] This rapid mixing helps prevent the compound from crashing out of solution. Avoid making intermediate dilutions of the DMSO stock in aqueous buffers before the final dilution into the culture medium.
Data Presentation
The following table summarizes key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 419.32 g/mol | [1] |
| Recommended Max Stock Concentration | 40 mg/mL | A stock solution of this concentration can be prepared in DMSO.[2] |
| Molar Concentration (at 40 mg/mL) | ~95.4 mM | Calculated using the molecular weight. |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | For optimal stability, store under nitrogen.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, sealed bottle recommended)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Equilibration: Allow the vial of this compound and the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out 4.19 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Sonication: Place the vial in an ultrasonic water bath at room temperature and sonicate for 15-20 minutes to ensure complete dissolution.[8]
-
Visual Inspection: Visually inspect the solution against a light source to confirm that it is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[5]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HIF-2α regulation and the inhibitory action of this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting this compound solubility issues.
Experimental Workflow Diagram
Caption: Standard experimental workflow for preparing this compound stock solution.
References
- 1. Rac-PT2399 CAS#: 1672662-07-5 [m.chemicalbook.com]
- 2. This compound | HIF | TargetMol [targetmol.com]
- 3. Rac-PT2399 | 1672662-07-5 [amp.chemicalbook.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-PT2399 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of (Rac)-PT2399 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It functions by allosterically binding to a pocket in the PAS-B domain of the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT). This disruption of the HIF-2α/HIF-1β complex formation is critical for its function, as only the heterodimer can bind to hypoxia response elements (HREs) in the DNA and activate the transcription of target genes. Consequently, this compound blocks the transcriptional activity of HIF-2α, leading to the downregulation of its target genes, which are involved in various aspects of cancer progression, including angiogenesis, cell proliferation, and metabolism.
Q2: What are the known on-target effects of this compound in vitro?
A2: The primary on-target effect of this compound is the selective inhibition of HIF-2α activity. In susceptible cancer cell lines, particularly those with a dependency on HIF-2α signaling (e.g., von Hippel-Lindau (VHL) deficient clear cell renal cell carcinoma), this leads to:
-
Inhibition of cell proliferation and colony formation in soft agar assays.
-
Induction of apoptosis.
Q3: What are potential off-target effects of this compound, and why are they a concern?
A3: Off-target effects occur when a compound interacts with unintended biological molecules. While this compound is designed to be selective for HIF-2α, at higher concentrations it may interact with other proteins, leading to unintended cellular responses. These off-target effects are a concern because they can:
-
Lead to cytotoxicity that is independent of HIF-2α inhibition, confounding experimental results.
-
Produce phenotypes that are mistakenly attributed to the on-target activity of the compound.
-
Generate misleading data regarding the biological role of HIF-2α.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on published data, the IC50 for direct binding to the HIF-2α PAS B domain is approximately 6 nM. For cell-based assays, concentrations ranging from 10 nM to 1 µM are often a reasonable starting range to observe on-target effects. It is crucial to determine the optimal concentration for your specific experimental system.
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock solution should be further diluted in the culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High level of cell death at expected on-target concentrations. | 1. Off-target cytotoxicity: The compound may be toxic to the cells through mechanisms unrelated to HIF-2α inhibition. 2. On-target toxicity: The cell line may be highly dependent on a HIF-2α-mediated survival pathway. 3. Compound precipitation: The compound may not be fully soluble in the culture medium at the tested concentration. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. 2. Compare the cytotoxic concentration to the concentration required for on-target activity. A large window between efficacy and toxicity suggests on-target effects are achievable without overt toxicity. 3. Use a lower concentration of this compound. 4. Visually inspect the culture medium for any signs of compound precipitation after addition. 5. Include a vehicle control (DMSO) to rule out solvent toxicity. |
| Inconsistent or no inhibition of HIF-2α target gene expression. | 1. Ineffective concentration: The concentration of this compound may be too low to effectively inhibit HIF-2α in your cell line. 2. Cell line resistance: The cell line may not be dependent on HIF-2α signaling. 3. Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 4. Experimental error: Issues with RNA extraction, reverse transcription, or qPCR. | 1. Perform a dose-response experiment to determine the optimal concentration for inhibiting HIF-2α target genes. 2. Confirm that your cell line expresses HIF-2α and is known to be responsive to its inhibition. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 4. Verify the integrity of your experimental workflow with appropriate positive and negative controls for your qPCR assay. |
| Observed phenotype is not consistent with known HIF-2α function. | 1. Off-target effect: The phenotype may be due to the interaction of this compound with an unintended target. 2. Pleiotropic effects of HIF-2α: HIF-2α may have uncharacterized functions in your specific cell model. | 1. Validate the phenotype with a structurally unrelated HIF-2α inhibitor. 2. Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knockdown HIF-2α and see if the phenotype is recapitulated. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with HIF-2α in your cells. 4. Consider performing an off-target screening assay (e.g., kinase panel) to identify potential off-targets. |
Data Presentation
Table 1: Example of Quantitative Data Summary for Off-Target Kinase Profiling
This table presents hypothetical data to illustrate how to organize results from a kinase selectivity screen. Researchers should replace this with their own experimental data.
| Kinase Target | This compound Inhibition (%) at 1 µM | IC50 (µM) |
| HIF-2α (On-target) | >95% | 0.01 |
| Kinase A | 15% | > 10 |
| Kinase B | 8% | > 10 |
| Kinase C | 22% | > 10 |
| Kinase D | 5% | > 10 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to HIF-2α within intact cells.
Materials:
-
This compound
-
DMSO
-
Cell line expressing HIF-2α
-
Complete cell culture medium
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HIF-2α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture cells to confluency and treat with this compound at the desired concentration or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble HIF-2α by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. In the presence of this compound, HIF-2α should be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the vehicle-treated control.
Visualizations
Caption: HIF-2α Signaling Pathway and the Mechanism of this compound Action.
Caption: General Experimental Workflow for Investigating Off-Target Effects.
Caption: Decision Tree for Troubleshooting In Vitro Experiments with this compound.
Technical Support Center: Overcoming Acquired Resistance to (Rac)-PT2399
Welcome to the technical support center for researchers investigating acquired resistance to (Rac)-PT2399, a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the PAS-B domain of the HIF-2α subunit.[1][2] This binding event induces a conformational change that disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2][3] The formation of the HIF-2α/ARNT complex is essential for its transcriptional activity. By preventing this dimerization, PT2399 effectively blocks the transcription of HIF-2α target genes that are crucial for tumor growth, angiogenesis, and cell survival, such as VEGF and Cyclin D1.[2][3]
Q2: My clear cell renal cell carcinoma (ccRCC) cell line, which was initially sensitive to PT2399, has developed resistance. What are the most common mechanisms of acquired resistance?
A2: Acquired resistance to PT2399 in ccRCC is primarily driven by on-target mutations that prevent the drug from effectively inhibiting the HIF-2α pathway. The two most well-documented mechanisms are:
-
Gatekeeper Mutation in EPAS1 (HIF-2α): A specific point mutation, G323E, in the PAS-B domain of HIF-2α is a common cause of acquired resistance.[4][5][6] This "gatekeeper" mutation is located in the drug-binding pocket and is thought to sterically hinder the binding of PT2399, thereby allowing the HIF-2α/ARNT heterodimer to remain intact and transcriptionally active even in the presence of the inhibitor.[5][6]
-
Mutation in Dimerization Partner ARNT (HIF-1β): A mutation in the ARNT subunit, F446L, has also been identified as a mechanism of resistance.[7] This mutation is believed to increase the binding affinity between HIF-2α and ARNT, effectively stabilizing the heterodimer and making it less susceptible to disruption by PT2399.[7]
Q3: Is the p53 pathway involved in acquired resistance to PT2399?
A3: The role of the tumor suppressor p53 in resistance to HIF-2α inhibitors is complex and not fully elucidated. While some studies have identified acquired TP53 mutations in resistant tumors, suggesting a potential bypass mechanism, other research indicates that an intact p53 pathway is not essential for sensitivity to HIF-2α inhibitors.[6][8] In ccRCC, p53 is rarely mutated but its function is often inhibited.[9][10][11] Therefore, while alterations in the p53 pathway may contribute to overall tumor progression, they are not considered a primary or direct mechanism of acquired resistance to PT2399.
Q4: Are there any known biomarkers that can predict sensitivity to PT2399?
A4: Yes, preclinical studies have shown that higher baseline levels of HIF-2α protein expression in tumors are associated with greater sensitivity to PT2399.[12] This suggests that tumors that are more dependent on the HIF-2α signaling pathway are more likely to respond to treatment. A HIF-2-dependent gene signature has also been identified in sensitive tumors.[6][12]
Q5: What are the potential strategies to overcome acquired resistance to PT2399?
A5: Several strategies are being explored to overcome acquired resistance:
-
Next-Generation HIF-2α Inhibitors: The development of second-generation HIF-2α inhibitors, such as DFF332 and NKT2152, is a promising approach.[8][13] These compounds are designed to have improved potency and potentially bind to mutant forms of HIF-2α that are resistant to first-generation inhibitors like PT2399.[13]
-
Combination Therapies: Combining PT2399 or its analogs with other targeted agents is another key strategy. Preclinical and clinical studies are investigating combinations with mTOR inhibitors like everolimus and tyrosine kinase inhibitors such as cabozantinib.[14][15][16][17][18] The rationale is to target parallel or downstream signaling pathways to prevent or overcome resistance.
-
RNA-based Therapeutics: siRNA-based drugs that target and degrade both wild-type and mutant HIF-2α mRNA are in development and have shown preclinical activity.[13]
Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when studying PT2399 resistance.
Problem 1: Inconsistent IC50 values for PT2399 in sensitive cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell culture conditions | Ensure consistent cell passage number, confluency, and media composition. Variations in these factors can alter cellular metabolism and drug sensitivity. |
| Drug stability | Prepare fresh stock solutions of PT2399 regularly and store them appropriately, protected from light and at the recommended temperature, to prevent degradation. |
| Assay variability | Optimize cell seeding density and incubation time for your specific cell line. Ensure uniform drug distribution in multi-well plates. |
| Calculation method | Use a consistent and appropriate method for calculating IC50 values. Different software packages may use different algorithms, leading to variations in results.[19] |
Problem 2: Difficulty confirming the EPAS1 G323E or ARNT F446L mutation in resistant cells.
| Possible Cause | Troubleshooting Steps |
| Low mutation frequency | The mutation may be present in a sub-population of cells. Consider using a more sensitive detection method like pyrosequencing or digital PCR, or sub-cloning the resistant cell line to isolate a pure mutant population. |
| Poor DNA quality | Ensure high-quality genomic DNA is extracted from your cell lines. Degraded DNA can lead to PCR failure or sequencing artifacts. |
| Inefficient PCR amplification | Optimize PCR conditions (annealing temperature, primer concentration, etc.). Design and validate new primer sets if necessary. |
| Sequencing artifacts | Always sequence both the forward and reverse strands to confirm the mutation. If using Sanger sequencing, be aware of its detection limits for low-frequency mutations (typically >10-20% of the allele frequency).[20][21][22] |
Problem 3: No change in HIF-2α target gene expression after PT2399 treatment in resistant cells.
| Possible Cause | Troubleshooting Steps |
| On-target resistance | If an on-target mutation (e.g., G323E) is present, PT2399 will not effectively inhibit HIF-2α, and therefore, target gene expression will not be suppressed. Confirm the mutational status of EPAS1 and ARNT. |
| Sub-optimal drug concentration | Ensure that the concentration of PT2399 used is sufficient to inhibit wild-type HIF-2α. Perform a dose-response experiment in your sensitive parental cell line to confirm the drug's activity. |
| Incorrect timing of analysis | The kinetics of target gene suppression can vary. Perform a time-course experiment to determine the optimal time point for assessing changes in gene expression after PT2399 treatment. |
| qRT-PCR issues | Validate your qRT-PCR primers for specificity and efficiency. Use appropriate housekeeping genes for normalization that are not affected by hypoxia or PT2399 treatment. |
Problem 4: Western blot for HIF-2α shows no or weak signal.
| Possible Cause | Troubleshooting Steps |
| Rapid protein degradation | HIF-2α is rapidly degraded under normoxic conditions.[1] Prepare cell lysates quickly on ice and use protease inhibitors. Consider treating cells with a proteasome inhibitor (e.g., MG132) or a hypoxia mimetic (e.g., CoCl2) to stabilize HIF-2α protein as a positive control.[1][7] |
| Low protein abundance | Increase the amount of total protein loaded on the gel.[4] Consider performing a nuclear extraction, as HIF-2α is a nuclear protein. |
| Antibody issues | Use a validated antibody specific for HIF-2α. Optimize the primary antibody concentration and incubation time.[2][4] |
| Poor protein transfer | Verify efficient protein transfer from the gel to the membrane using Ponceau S staining.[1] |
Experimental Protocols
Protocol 1: Generation of a PT2399-Resistant Cell Line
-
Cell Culture: Culture a PT2399-sensitive ccRCC cell line (e.g., 786-O) in standard growth medium.
-
Initial Drug Treatment: Treat the cells with PT2399 at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells have resumed normal growth, gradually increase the concentration of PT2399 in a stepwise manner. Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Maintenance: Continue to culture the cells in the presence of a high concentration of PT2399 (e.g., 5-10 times the initial IC50) to maintain the resistant phenotype.
-
Validation: Periodically assess the IC50 of the resistant cell line to confirm a significant shift compared to the parental sensitive cell line.
Protocol 2: Sanger Sequencing for the Detection of EPAS1 G323E Mutation
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant ccRCC cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the EPAS1 gene containing the G323E mutation (exon 12) using PCR.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using both the forward and reverse primers.
-
Sequence Analysis: Analyze the sequencing data to identify the G-to-A nucleotide change that results in the G323E amino acid substitution.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression
-
Cell Treatment: Treat sensitive and resistant ccRCC cells with PT2399 or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green chemistry and primers for HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1) and a validated housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
| Parameter | Sensitive ccRCC Cells | PT2399-Resistant ccRCC Cells | Reference |
| PT2399 IC50 | Typically in the low nanomolar range | Significant increase (e.g., >10-fold) | [1] |
| EPAS1 G323E Mutation Frequency | Not present | Identified in preclinical models and patients with acquired resistance | [5][6] |
| ARNT F446L Mutation Frequency | Not present | Identified in preclinical models with acquired resistance | [7] |
| HIF-2α Target Gene Expression (post-PT2399) | Significant downregulation | No significant change | [6][12] |
Signaling Pathways and Experimental Workflows
References
- 1. Genome-wide Association of Hypoxia-inducible Factor (HIF)-1α and HIF-2α DNA Binding with Expression Profiling of Hypoxia-inducible Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Primer Design for Pyrosequencing [protocols.io]
- 12. urotoday.com [urotoday.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Cabozantinib plus immunotherapy combinations in metastatic renal cell and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urologytimes.com [urologytimes.com]
- 16. urologytimes.com [urologytimes.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Cabozantinib with immune checkpoint inhibitor versus cabozantinib monotherapy in patients with metastatic clear cell renal cell carcinoma progressing after prior immune checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design of 16S rRNA gene primers for 454 pyrosequencing of the human foregut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (Rac)-PT2399 incubation time for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-PT2399, a potent and selective HIF-2α antagonist. Our goal is to help you optimize your experimental conditions for maximum efficacy and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No observable effect on HIF-2α target gene expression. | 1. Insufficient Incubation Time: The effect of PT2399 on gene expression is time-dependent. | - Initial Time-Course: For initial experiments, consider a time-course study. A 48-hour incubation has been shown to be effective for repressing HIF target genes in 786-O VHL-/- cells.[1] - Prolonged Exposure: Given that HIF-2α can remain active for extended periods (beyond 72 hours), a longer incubation may be necessary depending on the cell line and specific gene of interest. |
| 2. Suboptimal Compound Concentration: The IC50 for PT2399's direct binding to the HIF-2α PAS B domain is 6 nM.[2][3] However, higher concentrations are typically required in cell-based assays. | - Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in cellular assays have been reported in the range of 0.2–2 μM.[1][2][3] | |
| 3. Cell Line Insensitivity: Not all cell lines with VHL mutations are equally sensitive to PT2399.[4][5] | - Confirm HIF-2α Dependence: Ensure your cell model's phenotype is driven by HIF-2α. - Consider Alternative Models: If your cell line is confirmed to be insensitive, you may need to consider an alternative, more sensitive cell line. | |
| High levels of cell death or off-target effects observed. | 1. Excessive Concentration: High concentrations of PT2399 (e.g., 20 μM) can lead to off-target toxicity.[1][2][3] | - Optimize Concentration: Refer to your dose-response curve and use the lowest effective concentration. - Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of PT2399 in your cell line. |
| 2. Prolonged Incubation at High Concentrations: Continuous exposure to high concentrations can induce cytotoxicity. | - Balance Time and Concentration: If longer incubation times are necessary, consider using a lower concentration of PT2399 to minimize toxicity. | |
| Inconsistent or variable results between experiments. | 1. Compound Stability: PT2399 in solution may degrade over time. | - Fresh Preparations: Prepare fresh stock solutions of PT2399 regularly. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] - Media Stability: The stability of PT2399 in cell culture media over extended periods should be considered. For long-term experiments, replenishing the media with fresh compound may be necessary. |
| 2. Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect experimental outcomes. | - Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based assay?
A1: The optimal incubation time is assay- and cell-line-dependent. For analyzing the expression of HIF-2α target genes, an incubation period of 48 hours has been shown to be effective in 786-O cells.[1] For longer-term assays, such as soft agar growth inhibition, incubation can extend from days up to 21 days.[2][3] It is highly recommended to perform a time-course experiment for your specific assay and cell line to determine the ideal incubation period.
Q2: What concentration of this compound should I use?
A2: While the biochemical IC50 for PT2399 binding to HIF-2α is 6 nM, cellular assays typically require higher concentrations to account for cell permeability and metabolism.[2][3] A good starting point for most cell-based assays is a concentration range of 0.2 µM to 2 µM.[1][2][3] A dose-response study is crucial to identify the optimal, non-toxic concentration for your experimental setup. Be aware that concentrations as high as 20 µM have been reported to cause off-target effects.[1][2][3]
Q3: How does this compound work?
A3: this compound is a selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by directly binding to the PAS B domain of the HIF-2α subunit. This binding event prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT heterodimer is essential for its transcriptional activity. By blocking this interaction, PT2399 effectively inhibits the transcription of HIF-2α target genes that are involved in tumorigenesis.[2][6]
Q4: Is this compound selective for HIF-2α over HIF-1α?
A4: Yes, PT2399 is a selective inhibitor of HIF-2α. Studies have shown that it represses the expression of HIF-2α target genes without affecting HIF-1α-specific target genes, such as BNIP3.[1][2][3]
Q5: What are some key HIF-2α target genes I can measure to confirm the activity of this compound?
A5: Several well-established HIF-2α target genes can be monitored to assess the efficacy of PT2399. These include genes involved in angiogenesis, cell proliferation, and metabolism. Commonly measured targets include VEGFA, CCND1 (Cyclin D1), and EPO.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, compound concentration, and incubation time should be optimized for your particular cell line and assay.
-
Cell Seeding:
-
Culture your cells of interest under standard conditions until they reach the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for gene expression analysis) at a predetermined density. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest PT2399 concentration).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the predetermined duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Endpoint Analysis:
-
Following incubation, perform the desired downstream analysis. This could include:
-
Gene Expression Analysis: Isolate RNA for qRT-PCR or microarray analysis to measure the expression of HIF-2α target genes.
-
Protein Analysis: Prepare cell lysates for Western blotting to assess the protein levels of HIF-2α targets.
-
Cell Viability/Proliferation Assay: Use assays such as MTT, XTT, or CellTiter-Glo to determine the effect of PT2399 on cell viability.
-
Functional Assays: Conduct assays like soft agar colony formation or migration assays for longer-term functional assessment.
-
-
Visualizations
Caption: HIF-2α signaling and the mechanism of this compound inhibition.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
Technical Support Center: Troubleshooting (Rac)-PT2399 Experiments
Welcome to the technical support center for (Rac)-PT2399 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dealing with unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected issues that may arise during in vitro experiments with this compound.
Q1: My cell viability results are inconsistent or show unexpected toxicity at higher concentrations.
A1: Inconsistent cell viability or unexpected toxicity can stem from several factors, including off-target effects at high concentrations and general cell culture variability.
-
Off-Target Toxicity: At concentrations of 20 µM and above, PT2399 has been observed to cause off-target toxicity, leading to the inhibition of proliferation in cell lines that do not express HIF-2α.[1][2] It is crucial to determine the optimal concentration range for your specific cell line to distinguish between on-target HIF-2α inhibition and off-target effects.
-
General Cell-Based Assay Variability: Inconsistencies can also arise from standard cell culture issues. Ensure the following are well-controlled:
-
Cell Line Integrity: Regularly verify the identity of your cell lines and test for mycoplasma contamination.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Seeding Density: Optimize and maintain a consistent cell seeding density across all experiments.
-
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate from low nM to low µM range (e.g., 10 nM - 5 µM) | To identify the optimal window for selective HIF-2α inhibition and avoid off-target effects. |
| Cell Seeding Density | Perform a cell titration experiment for each cell line. | To ensure results are within the linear range of the assay. |
| Passage Number | Maintain a consistent and low passage number. | To minimize phenotypic and genotypic drift of the cell line. |
Troubleshooting Workflow for Inconsistent Viability
Caption: Troubleshooting logic for inconsistent cell viability results.
Q2: I am observing reduced or no inhibitory effect of this compound, even in cell lines expected to be sensitive.
A2: A lack of response to this compound can indicate either intrinsic or acquired resistance.
-
Intrinsic Resistance: Some VHL-mutant clear cell renal cell carcinoma (ccRCC) cell lines exhibit unexpected resistance to PT2399.[3] This resistance may be linked to lower baseline levels of HIF-2α expression.
-
Acquired Resistance: Prolonged exposure to HIF-2α inhibitors can lead to the development of resistance. The most common mechanism is the acquisition of mutations in the HIF-2α protein itself or its binding partner, ARNT.
-
HIF-2α Mutations: A "gatekeeper" mutation, such as G323E in the PAS-B binding pocket of HIF-2α, can prevent the binding of PT2399, rendering the drug ineffective.[4][5]
-
ARNT Mutations: Mutations in ARNT, the dimerization partner of HIF-2α, have also been identified as a potential resistance mechanism.[4]
-
| Type of Resistance | Potential Cause | Suggested Action |
| Intrinsic | Low baseline HIF-2α expression in the cell line. | Quantify HIF-2α protein levels to confirm expression. Consider using a different cell model. |
| Acquired | Development of mutations in HIF-2α or ARNT. | Sequence the HIF-2α and ARNT genes in the resistant cell line to identify potential mutations. |
Signaling Pathway of PT2399 and Resistance
Caption: Mechanism of PT2399 action and resistance pathways.
Q3: I am concerned about the racemic nature of this compound. Could this be a source of variability in my experiments?
A3: Yes, the use of a racemic mixture can introduce variability. The two enantiomers of a chiral molecule can have different pharmacological properties, including binding affinity, efficacy, and off-target effects. While specific studies on the individual enantiomers of PT2399 are not widely published, research on other chiral HIF-2α inhibitors has demonstrated stereoselective inhibition.[6] This means one enantiomer is likely more active than the other.
-
Potential for Variability: If the ratio of enantiomers is not consistent between batches of this compound, this could lead to variations in experimental outcomes.
-
Recommendation: For highly sensitive or quantitative studies, consider obtaining the individual enantiomers if they are commercially available, or be aware of the potential for batch-to-batch variability when using the racemic mixture.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for HIF-2α Target Gene Expression
This protocol is for measuring changes in the expression of HIF-2α target genes (e.g., VEGFA, CCND1) following treatment with this compound.
Materials:
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[7]
-
Protocol 3: Sequencing of HIF-2α for Resistance Mutations
This protocol outlines the general steps for identifying mutations in the HIF-2α gene (EPAS1) from resistant cell lines.
Procedure:
-
Genomic DNA Extraction:
-
Establish a this compound-resistant cell line by continuous culture in the presence of the inhibitor.
-
Extract genomic DNA from both the resistant and the parental (sensitive) cell lines.
-
-
PCR Amplification:
-
Design primers to amplify the coding region of the HIF-2α gene, particularly the region encoding the PAS-B domain where drug binding occurs and resistance mutations are known to arise.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm amplification.
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the resistant and parental cell lines with the reference sequence for HIF-2α.
-
Identify any nucleotide changes that result in amino acid substitutions, paying close attention to known resistance-conferring mutations like G323E.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating (Rac)-PT2399 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIF-2α inhibitor, (Rac)-PT2399. The following information is intended to help anticipate and mitigate potential toxicities encountered during preclinical animal studies.
I. Troubleshooting Guides
This section provides structured guidance for identifying and addressing common toxicities associated with this compound administration in animal models.
Hematological Toxicity: Anemia
Symptom: A significant decrease in hemoglobin, hematocrit, and red blood cell counts in treated animals compared to the control group. This is an expected on-target effect due to the role of HIF-2α in regulating erythropoietin (EPO).[1][2][3]
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure serum erythropoietin (EPO) levels. A decrease in EPO concurrent with anemia strongly suggests an on-target effect of HIF-2α inhibition.[4]
-
Dose-Response Assessment: If not already established, perform a dose-response study to identify the minimum effective dose with an acceptable level of anemia.
-
Mitigation with Erythropoiesis-Stimulating Agents (ESAs):
-
Supportive Care: In cases of severe anemia, blood transfusions may be necessary.
Respiratory Complications: Hypoxia
Symptom: Animals may exhibit signs of respiratory distress, including increased breathing rate, lethargy, and cyanosis (bluish discoloration of mucous membranes). This is a potential on-target effect as HIF-2α is involved in physiological responses to hypoxia.[1][2] The precise mechanism is thought to be multifactorial, potentially involving impaired sensing of hypoxia.[4]
Troubleshooting Steps:
-
Monitor Oxygen Saturation: Non-invasively monitor arterial oxygen saturation using pulse oximetry designed for rodents.
-
Environmental Oxygenation: House animals in an oxygen-enriched environment (e.g., an oxygen cage) to alleviate hypoxic stress.
-
Dose Adjustment: Consider reducing the dose of this compound to a level that maintains efficacy while minimizing respiratory side effects.
-
Cardiopulmonary Assessment: In advanced studies, consider electrocardiography (ECG) and echocardiography to assess for any cardiac effects that may exacerbate hypoxia.
General Toxicity and Poor Tolerability
Symptom: Weight loss, decreased food and water intake, ruffled fur, and hunched posture.
Troubleshooting Steps:
-
Vehicle and Formulation Check: Ensure the vehicle used for this compound administration is well-tolerated. If using a suspension, ensure it is homogenous to avoid inconsistent dosing.
-
Route of Administration: If oral gavage is used, ensure proper technique to minimize stress and prevent accidental administration into the lungs.[5][6]
-
Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration support with subcutaneous fluids if necessary.
-
Off-Target Effect Investigation: If general toxicity persists at doses that should be on-target, consider the possibility of off-target effects. This may require broader toxicological screening.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound in animal models?
A1: Based on the mechanism of action of HIF-2α inhibitors, the primary on-target toxicities are anemia and hypoxia.[1][2] HIF-2α is a key regulator of erythropoietin (EPO), a hormone essential for red blood cell production. Inhibition of HIF-2α leads to decreased EPO levels, resulting in anemia.[3][4] HIF-2α is also involved in the body's response to low oxygen levels, and its inhibition can lead to hypoxia.[2]
Q2: How can I mitigate anemia induced by this compound?
A2: Anemia can be managed through the administration of erythropoiesis-stimulating agents (ESAs) like recombinant human erythropoietin (rHuEPO).[2][3] It is crucial to carefully titrate the dose of ESAs to normalize hemoglobin levels without causing polycythemia. Supportive care, such as blood transfusions, may be required in severe cases.
Q3: What is the best way to monitor for hypoxia in my animal model?
A3: Regular monitoring of clinical signs such as breathing rate and effort is essential. For quantitative assessment, non-invasive pulse oximetry is a valuable tool. In terminal studies, blood gas analysis can provide a definitive measure of oxygenation.
Q4: this compound is a racemic mixture. Could the toxicity be related to one of the enantiomers?
A4: It is possible that the two enantiomers of PT2399 have different pharmacological and toxicological profiles.[7][8][9][10] One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could contribute more to toxicity.[9] If you are observing unexpected or severe toxicity, it may be worthwhile to investigate the separate effects of each enantiomer, if they are available.
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target effects of this compound are not well-documented in the public domain. However, like many small molecule inhibitors, there is a potential for off-target activities.[11][12][13] If you observe toxicities that cannot be explained by HIF-2α inhibition, it is recommended to conduct broader kinase screening or other off-target profiling assays.
III. Quantitative Data Summary
Table 1: Hematological Effects of HIF-2α Inhibition and Mitigation in Preclinical Models
| Parameter | Vehicle Control | HIF-2α Inhibitor | HIF-2α Inhibitor + ESA | Citation |
| Hemoglobin (g/dL) | 13.5 ± 0.5 | 9.2 ± 0.8 | 12.8 ± 0.6 | [2][3] |
| Hematocrit (%) | 45 ± 2 | 30 ± 3 | 42 ± 2.5 | [2][3] |
| Serum EPO (pg/mL) | 150 ± 20 | 50 ± 10 | 55 ± 12 | [4] |
Note: The values presented are representative and may vary depending on the animal model, dose, and duration of treatment. ESA: Erythropoiesis-Stimulating Agent.
IV. Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, spatulas
-
Sterile tubes for formulation
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (flexible-tipped are recommended to reduce trauma)[6]
-
Syringes (1 mL)
Procedure:
-
Animal Handling: Acclimatize animals to handling and restraint prior to the study to minimize stress.
-
Dose Calculation: Calculate the required dose of this compound for each animal based on its body weight.
-
Formulation Preparation: a. Weigh the required amount of this compound. b. Prepare the vehicle solution. c. Add the powdered this compound to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
Administration: a. Restrain the mouse firmly by the scruff of the neck to immobilize the head. b. Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib). c. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. d. Allow the mouse to swallow the tip of the needle before gently advancing it to the pre-measured depth. e. Administer the formulation slowly and steadily. f. Withdraw the needle gently. g. Monitor the animal for any signs of distress immediately after the procedure.
Protocol 2: Monitoring for Anemia and Hypoxia in Mice
Materials:
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes, lancets)
-
Hematology analyzer or spectrophotometer for hemoglobin measurement
-
Pulse oximeter with a sensor appropriate for small animals
-
Oxygen cage (optional, for mitigation)
Procedure:
-
Baseline Measurements: Before initiating treatment, collect baseline data for all parameters.
-
Anemia Monitoring: a. Collect a small blood sample (e.g., from the tail vein or saphenous vein) at regular intervals (e.g., weekly). b. Analyze the blood for hemoglobin, hematocrit, and red blood cell count.
-
Hypoxia Monitoring: a. At regular intervals, place the pulse oximeter sensor on a hairless area of the animal (e.g., the paw or tail). b. Record the arterial oxygen saturation (SpO2) and heart rate. c. Observe the animal's respiratory rate and effort.
-
Clinical Observations: a. Perform daily health checks, including body weight, food and water intake, and general appearance. b. Note any signs of lethargy, weakness, or changes in behavior.
Protocol 3: Mitigation of Anemia with Erythropoietin-Stimulating Agents (ESAs)
Materials:
-
Recombinant human erythropoietin (rHuEPO)
-
Sterile saline for dilution
-
Insulin syringes for subcutaneous injection
Procedure:
-
Initiation of ESA Treatment: Begin ESA administration when hemoglobin levels drop below a predetermined threshold (e.g., <10 g/dL).
-
Dose and Administration: a. The optimal dose of rHuEPO needs to be determined empirically. A starting dose of 100-300 U/kg administered subcutaneously three times a week is a reasonable starting point based on previous studies.[14] b. Adjust the dose and/or frequency based on the hematological response.
-
Monitoring: a. Continue to monitor hemoglobin and hematocrit at least weekly. b. The goal is to return hematological parameters to the normal range, not to exceed it. c. Be vigilant for signs of polycythemia (abnormally high red blood cell count), which can also be detrimental.
V. Visualizations
Caption: Mechanism of this compound action and resulting on-target toxicities.
Caption: Experimental workflow for monitoring and mitigating this compound toxicity.
Caption: Troubleshooting decision tree for this compound induced toxicities.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Enantiomer Specific Fate and Toxicity of Chiral Pharmaceuticals in the Environment [escholarship.org]
- 9. Chiral drugs - Wikipedia [en.wikipedia.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
addressing variability in experimental outcomes with (Rac)-PT2399
Welcome to the technical support center for (Rac)-PT2399. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes and troubleshooting common issues encountered when working with this potent and selective HIF-2α antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by directly binding to the PAS B domain of the HIF-2α subunit.[1] This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] The disruption of this HIF-2α/ARNT complex inhibits its ability to bind to Hypoxia-Response Elements (HREs) in the DNA, thereby preventing the transcription of HIF-2α target genes that are crucial for tumor growth and angiogenesis, such as VEGF, PDGF, and cyclin D1.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound should be dissolved in DMSO or Ethanol. It is important to note that batch-to-batch variation in solubility can occur. For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to maintain stability.[1]
Q3: Is this compound effective in all clear cell renal cell carcinoma (ccRCC) models?
A3: No, there is notable variability in the sensitivity of different ccRCC models to this compound.[4] Studies have shown that approximately 56% of patient-derived ccRCC xenograft models are sensitive to PT2399.[5] Sensitivity is often correlated with higher baseline levels of HIF-2α protein expression.[4][5] Therefore, it is crucial to characterize the HIF-2α expression status of your experimental model.
Q4: What are the known mechanisms of resistance to this compound?
A4: Acquired resistance to this compound can develop with prolonged treatment.[6][7] Known mechanisms include the emergence of specific mutations in the HIF-2α protein (e.g., G323E) at the drug-binding site, which prevent PT2399 from disrupting the HIF-2 complex.[6][7] Additionally, second-site suppressor mutations in HIF-1β have also been identified that can maintain the integrity of the HIF-2 dimer even in the presence of the inhibitor.[5]
Troubleshooting Guide
Issue 1: High variability or lack of expected efficacy in in vitro cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify the HIF-2α expression levels in your cell line. PT2399-sensitive cells typically have higher HIF-2α levels.[4] Consider using a well-characterized sensitive cell line like 786-O as a positive control. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Effective concentrations for inhibiting soft agar growth are typically in the 0.2–2 μM range.[1] Be aware that concentrations around 20 μM can cause off-target toxicity.[1][4] |
| Incorrect Compound Handling | Ensure proper dissolution and storage of this compound as per the recommended guidelines to avoid degradation or precipitation. |
| Assay-Specific Issues | For proliferation assays, PT2399 may have minimal effects under standard 2D culture conditions. Anchorage-independent growth assays, like the soft agar assay, are more sensitive to its effects.[4] |
Issue 2: Inconsistent tumor growth inhibition in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Tumor Model Heterogeneity | As with in vitro models, not all xenograft or patient-derived xenograft (PDX) models are sensitive. It is recommended to use models with confirmed high HIF-2α expression.[5] |
| Suboptimal Dosing or Formulation | For oral gavage, ensure a homogenous suspension of this compound in the appropriate vehicle (e.g., CMC-Na). A commonly used dose in preclinical models is 100 mg/kg, administered every 12 hours.[1] |
| Lack of Target Engagement | Assess target engagement in vivo by measuring a pharmacodynamic biomarker. A reduction in circulating erythropoietin (EPO), a known HIF-2 target, can indicate effective inhibition of HIF-2α.[5][8][9] |
| Development of Resistance | If tumors initially respond and then regrow, consider the possibility of acquired resistance. If possible, analyze tumor samples for mutations in EPAS1 (HIF-2α) or ARNT (HIF-1β). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HIF-2α Binding) | 6 nM | Direct Binding Assay | [1] |
| Effective Concentration (Soft Agar Growth Inhibition) | 0.2–2 µM | 786-O cells | [1][4] |
| Concentration for Off-Target Toxicity | 20 µM | HIF-2α −/− 786-O cells | [1][4] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Parameter | Details | Animal Model | Reference |
| Administration Route | Oral Gavage | Mice | [1] |
| Dosing Regimen | 100 mg/kg, every 12 hours | RCC bearing mice | [1] |
| Tumor Response | More active than Sunitinib in several resistant tumors | RCC bearing mice | [1] |
| Pharmacodynamic Marker | Reduction in circulating Erythropoietin (EPO) | Mice | [5][8][9] |
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
-
Prepare a base layer of 0.6% agar in the appropriate cell culture medium in 6-well plates.
-
Harvest and resuspend your ccRCC cells (e.g., 786-O) at a density of 8,000 cells per well in a 0.3% agar solution containing the desired concentration of this compound or vehicle control (DMSO).
-
Layer the cell suspension on top of the base agar layer.
-
Allow the agar to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.
-
Feed the colonies every 3-4 days with fresh medium containing this compound or vehicle.
-
After 14-21 days, stain the colonies with a solution of crystal violet and count the number of colonies using a microscope.
Protocol 2: In Vivo Efficacy Study in a ccRCC Xenograft Model
-
Implant ccRCC cells (e.g., 786-O) subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare a formulation of this compound for oral gavage (e.g., in a suspension of 0.5% carboxymethylcellulose sodium).
-
Administer this compound or vehicle control to the respective groups at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors for further analysis (e.g., western blotting, IHC for HIF-2α targets).
-
Optionally, collect blood samples to measure circulating EPO levels as a pharmacodynamic marker of target engagement.
Visualizations
Caption: Mechanism of action of this compound in the HIF-2α signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jkcvhl.com [jkcvhl.com]
- 3. mdpi.com [mdpi.com]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
identifying potential contaminants in (Rac)-PT2399 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential contaminants in (Rac)-PT2399 samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contaminants in my this compound sample?
Potential contaminants in a this compound sample can originate from several stages of the manufacturing process and storage. These sources include:
-
Starting Materials and Reagents: Impurities present in the initial chemical building blocks and reagents used for synthesis.
-
Intermediates and By-products: Unreacted intermediates or unexpected side-reaction products formed during the synthesis.
-
Solvents: Residual solvents used during the synthesis and purification steps.
-
Degradation Products: Impurities formed due to the degradation of this compound during manufacturing, storage, or handling. This can be caused by factors like exposure to light, temperature, or humidity.
-
Catalyst Residues: Traces of catalysts used in the synthetic process.
Q2: I am observing unexpected peaks in my analytical chromatogram. What could they be?
Unexpected peaks in your chromatogram (e.g., HPLC, LC-MS) could be indicative of several types of contaminants. To identify these peaks, consider the following possibilities:
-
Related Substances: These are molecules with a similar structure to this compound, such as isomers, precursors, or by-products.
-
Degradants: If the sample has been stored improperly or for an extended period, these peaks could represent degradation products.
-
Excipients or Formulation Components: If you are analyzing a formulated product, these peaks could correspond to other ingredients in the formulation.
-
System Contamination: Peaks could also arise from contamination within your analytical system, such as plasticizers from tubing or residues from previous analyses.
Q3: How can I minimize the risk of contamination in my this compound samples?
To minimize contamination, adhere to the following best practices:
-
Procurement: Source high-purity starting materials and reagents from reputable suppliers.
-
Good Laboratory Practices (GLP): Follow strict protocols for synthesis, purification, and handling to prevent cross-contamination.
-
Proper Storage: Store this compound under the recommended conditions (e.g., protected from light, at the correct temperature and humidity) to prevent degradation.
-
Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned and free of residues.
Troubleshooting Guides
Issue 1: Unexpected Biological Activity or Inconsistent Results
Possible Cause: The presence of an unknown active contaminant.
Troubleshooting Steps:
-
Purity Assessment: Re-evaluate the purity of your this compound sample using a high-resolution analytical technique like UPLC-MS.
-
Fraction Collection and Analysis: If unexpected peaks are observed, collect the fractions corresponding to these peaks and perform structural elucidation using techniques like NMR and high-resolution mass spectrometry (HRMS).
-
Biological Screening of Contaminants: If possible, screen the isolated contaminants for biological activity to determine if they are contributing to the observed effects.
Issue 2: Poor Solubility or Physical Appearance Changes
Possible Cause: Presence of insoluble impurities or degradation of the compound.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the sample for any changes in color, crystal structure, or the presence of particulate matter.
-
Solubility Testing: Re-assess the solubility of the sample in various solvents and compare it to the expected solubility of pure this compound.
-
Microscopy: Use microscopy to examine the physical form of the solid material.
-
Purity Analysis: Analyze the sample using techniques that can identify both soluble and insoluble impurities, such as a combination of HPLC and solid-state analysis (e.g., XRPD).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample and identify the presence of any related substance impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of a well-characterized this compound reference standard in a suitable solvent (e.g., DMSO, Methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent as the reference standard to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable for small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The area of the main peak corresponds to the purity of this compound. Any additional peaks represent potential impurities. Quantify impurities using the calibration curve or by area percent normalization.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of unknown impurities in a this compound sample.
Methodology:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Use the same or similar chromatographic conditions as developed for the HPLC purity assessment.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).
-
-
Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with the UV chromatogram from the HPLC analysis. Extract the mass spectrum for each impurity peak to determine its molecular weight. This information can be used to propose potential structures for the impurities.
Visualizations
HIF-2α Signaling Pathway and this compound Mechanism of Action
This compound is an antagonist of Hypoxia-Inducible Factor 2α (HIF-2α). Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions, HIF-2α stabilizes and translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the DNA, promoting the transcription of target genes involved in processes like angiogenesis and cell proliferation. This compound directly binds to the PAS B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Contaminant Identification
The following workflow outlines a systematic approach to identifying potential contaminants in a this compound sample.
Caption: A logical workflow for the identification of contaminants in this compound samples.
Technical Support Center: Troubleshooting Inconsistent HIF-2α Western Blot Results with PT2399
Welcome to the technical support center for troubleshooting Western blot analyses of Hypoxia-Inducible Factor 2-alpha (HIF-2α) in the presence of the inhibitor, PT2399. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of HIF-2α on a Western blot?
A1: The theoretical molecular weight of HIF-2α is approximately 96.5 kDa. However, due to post-translational modifications such as hydroxylation, ubiquitination, and phosphorylation, the apparent molecular weight on a Western blot is often observed to be higher, typically around 110-120 kDa.[1]
Q2: Why is HIF-2α protein so difficult to detect under standard cell culture conditions?
A2: HIF-2α is highly unstable in the presence of oxygen (normoxia). Prolyl hydroxylase (PHD) enzymes hydroxylate HIF-2α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation.[2] This degradation process has a very short half-life, making the protein difficult to detect without specific measures to stabilize it.
Q3: How does PT2399 affect HIF-2α protein levels?
A3: PT2399 is a potent and selective antagonist of HIF-2α. It binds directly to the PAS B domain of the HIF-2α subunit, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3] This disruption of the HIF-2α/ARNT complex inhibits its transcriptional activity. Some studies have also shown that PT2399 can lead to the destabilization of the HIF-2α protein, which might contribute to its overall inhibitory effect.[4]
Q4: What are appropriate positive and negative controls for a HIF-2α Western blot when using PT2399?
A4:
-
Positive Controls:
-
Cell lysates from cells known to express high levels of HIF-2α, such as 786-O (a VHL-deficient renal cell carcinoma line), are excellent positive controls.[4]
-
Inducing hypoxic conditions (e.g., 1-5% O2) or using hypoxia-mimetic agents like cobalt chloride (CoCl2) or desferrioxamine (DFO) in treatable cell lines (e.g., HepG2, HeLa) can stabilize and increase HIF-2α levels.[5][6]
-
-
Negative Controls:
-
Cell lysates from cells that do not express HIF-2α or have had HIF-2α knocked out.
-
Lysates from VHL-reconstituted 786-O cells can also serve as a negative control as they will have significantly lower HIF-2α levels.
-
Q5: Can I use the same antibody for both human and mouse HIF-2α?
A5: This depends on the specific antibody. Always check the manufacturer's datasheet for validated species reactivity. Some antibodies are designed to recognize epitopes that are conserved across species, while others are species-specific.
Troubleshooting Guide
Problem 1: Weak or No HIF-2α Signal
| Possible Cause | Recommended Solution |
| Low abundance of HIF-2α | Induce HIF-2α expression by exposing cells to hypoxia (1-5% O2) or treating with a hypoxia-mimetic agent (e.g., 100-150 µM CoCl2) for 4-6 hours. Use nuclear extracts instead of whole-cell lysates, as stabilized HIF-2α translocates to the nucleus.[6] |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing a strong detergent like RIPA buffer, especially for extracting nuclear proteins.[7] Always add fresh protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[8] Keep samples on ice at all times.[7] |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[9] |
| Poor protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[1] For large proteins like HIF-2α, consider a wet transfer method and optimize the transfer time and voltage. A lower percentage acrylamide gel may also improve transfer efficiency. |
| Inactive secondary antibody or detection reagent | Use a fresh dilution of the secondary antibody. Ensure the detection reagent (e.g., ECL substrate) is not expired and is sensitive enough to detect your protein. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Filter the blocking solution to remove any particulates. |
| Primary antibody concentration too high | Reduce the primary antibody concentration. A high concentration can lead to non-specific binding. |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
| Protein degradation | The presence of smaller, non-specific bands could be due to protein degradation. Ensure that protease inhibitors are always included during sample preparation and that samples are kept cold. |
Problem 3: Inconsistent Results with PT2399 Treatment
| Possible Cause | Recommended Solution |
| Variability in PT2399 activity | Ensure the PT2399 stock solution is properly stored and that the working dilution is freshly prepared for each experiment. Consider the cell density at the time of treatment, as this can influence drug efficacy. |
| Cell-line dependent sensitivity to PT2399 | Different cell lines can exhibit varying sensitivity to PT2399.[4] It is crucial to determine the optimal concentration and treatment duration for your specific cell line by performing a dose-response and time-course experiment. |
| Off-target effects at high concentrations | High concentrations of PT2399 (e.g., >20 µM) have been reported to cause off-target toxicity.[3] Use the lowest effective concentration to ensure the observed effects are specific to HIF-2α inhibition. |
| Inconsistent timing of sample collection | The kinetics of PT2399's effect on HIF-2α levels may vary. Establish a consistent time point for cell harvesting after PT2399 treatment based on your initial time-course experiments. |
Quantitative Data Summary
Table 1: PT2399 Activity and Recommended Concentrations
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (HIF-2α binding) | 6 nM | Biochemical Assay | [3] |
| Effective Concentration (in vitro) | 0.2 - 2 µM | 786-O cells (soft agar growth) | [3][4] |
| Off-target Toxicity Concentration | >20 µM | 786-O cells and other cancer cell lines | [3] |
Table 2: Recommended Antibody Dilutions for HIF-2α Western Blot
| Antibody (Example) | Host | Recommended Dilution | Reference |
| Novus Biologicals (NB100-122) | Rabbit Polyclonal | 1 - 2 µg/mL | [1] |
| Thermo Fisher (PA1-16510) | Rabbit Polyclonal | 1 - 2 µg/mL | |
| Abcam (ab207607) | Rabbit Monoclonal | 1:1000 | [10] |
Note: Always refer to the manufacturer's datasheet for the most up-to-date recommendations and perform your own optimization.
Experimental Protocols
Protocol 1: Cell Lysis for HIF-2α Detection
-
Preparation: Prepare fresh lysis buffer on ice. A recommended buffer is RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (typically 20-40 µg for whole-cell lysate) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
Protocol 2: HIF-2α Western Blotting
-
SDS-PAGE: Load the prepared protein samples onto a 7.5% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for a protein of the size of HIF-2α.
-
Membrane Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-HIF-2α antibody in the blocking buffer at the optimized concentration. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of PT2399 inhibition.
Caption: Experimental workflow for Western blot analysis of HIF-2α following PT2399 treatment.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (Rac)-PT2399 and Belzutifan in Targeting HIF-2α
In the landscape of targeted cancer therapies, the inhibition of hypoxia-inducible factor 2α (HIF-2α) has emerged as a promising strategy, particularly for clear cell renal cell carcinoma (ccRCC). This guide provides a detailed comparison of two key small molecule inhibitors: (Rac)-PT2399, an early-generation investigational agent, and belzutifan (formerly MK-6482 or PT2977), a second-generation inhibitor approved by the FDA. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Disrupting the HIF-2α Pathway
Both this compound and belzutifan are potent and selective antagonists of HIF-2α.[1][2] Their primary mechanism of action involves binding directly to the PAS B domain of the HIF-2α protein.[1][3] This binding event prevents HIF-2α from forming a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][3] The formation of this HIF-2α/ARNT complex is a critical step for the transcription of numerous target genes that drive tumor growth, proliferation, and angiogenesis, such as VEGF, PDGF, and Cyclin D1.[2][3][4]
In many cancers, particularly ccRCC, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the abnormal stabilization and accumulation of HIF-2α even in normal oxygen conditions, driving tumorigenesis.[5][6] By disrupting the HIF-2α/ARNT heterodimerization, both this compound and belzutifan effectively block the downstream signaling cascade, leading to the suppression of tumor growth.[2][3] Belzutifan is specifically designed to be a more efficient and potent inhibitor than the first-generation compounds like PT2399.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for WELIREG® (belzutifan) [welireghcp.com]
- 6. actionkidneycancer.org [actionkidneycancer.org]
- 7. The efficacy and safety of belzutifan inhibitor in patients with advanced or metastatic clear cell renal cell carcinoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PT2399 vs. PT2385: A Comparative Guide in Preclinical Cancer Models
In the landscape of targeted cancer therapies, the inhibition of hypoxia-inducible factor 2α (HIF-2α) has emerged as a promising strategy, particularly for clear cell renal cell carcinoma (ccRCC). Among the pioneering molecules in this class are PT2399 and its close analog, PT2385. This guide provides an objective comparison of their performance in preclinical cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Disrupting the HIF-2α Pathway
Preclinical Efficacy in Clear Cell Renal Cell Carcinoma (ccRCC)
Both compounds have demonstrated significant antitumor activity in various preclinical models of ccRCC, a tumor type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the accumulation of HIF-2α.
In Vitro Activity
In Vivo Xenograft Models
Studies utilizing xenograft models have provided robust evidence for the efficacy of both PT2399 and PT2385.
PT2385: In a study by Wallace et al. (2016), PT2385 demonstrated dose-dependent tumor regression in 786-O and A498 ccRCC cell line-derived xenograft models. Notably, in the 786-O xenograft model, PT2385 treatment led to significant tumor regressions, while the standard-of-care tyrosine kinase inhibitor, sunitinib, only resulted in tumor stasis.[2] Furthermore, in a patient-derived xenograft (PDX) model from a sunitinib and everolimus-refractory ccRCC, PT2385 completely inhibited tumor growth.[2]
PT2399: In a separate study, PT2399 was evaluated in PDX models of ccRCC and was found to have greater antitumor activity and better tolerability than sunitinib.[3][4] This study also highlighted that not all VHL-mutant ccRCCs are sensitive to HIF-2α inhibition, suggesting the need for predictive biomarkers.[3][4]
Comparative Summary of In Vivo Efficacy:
| Compound | Cancer Model | Dosing | Outcome | Reference |
| PT2385 | 786-O ccRCC Xenograft | 3 and 10 mg/kg, b.i.d., oral | Dose-dependent tumor regression | Wallace et al., 2016[2] |
| PT2385 | A498 ccRCC Xenograft | 6, 20, and 60 mg/kg, q.d., oral | Tumor stasis to regression | Wallace et al., 2016[2] |
| PT2385 | ccRCC PDX (sunitinib/everolimus refractory) | 30 mg/kg, b.i.d., oral | Complete tumor growth inhibition | Wallace et al., 2016[2] |
| PT2399 | ccRCC PDX | Not specified | Greater tumor size reduction than sunitinib | Chen et al., 2016[4] |
Experimental Protocols
General Xenograft Study Workflow
Cell Line-Derived Xenograft (CDX) Model (Wallace et al., 2016):
-
Cell Lines: 786-O and A498 human clear cell renal carcinoma cell lines.
-
Animals: Female SCID/Beige mice.
-
Procedure: 5 x 10^6 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of 200-300 mm³.
-
Drug Formulation: PT2385 was suspended in 0.5% methylcellulose and 0.5% Tween 80 in water.
-
Administration: Oral gavage at the indicated doses and schedules.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
Patient-Derived Xenograft (PDX) Model (Wallace et al., 2016):
-
Tumor Origin: A VHL-deficient ccRCC tumor from a patient who had progressed after treatment with sunitinib and everolimus.
-
Animals: Not specified, but typically immunodeficient mice.
-
Procedure: Tumor fragments were implanted subcutaneously.
-
Treatment: PT2385 was administered at 30 mg/kg twice daily.
Pharmacokinetics
Pharmacokinetic profiles are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. While a direct comparative pharmacokinetic study between PT2399 and PT2385 is not detailed in the provided search results, some information on PT2385 is available.
Mouse Pharmacokinetics of PT2385 (Wallace et al., 2016):
-
Formulation: Suspension in 0.5% methylcellulose, 0.5% Tween 80 in water.
-
Dosing: Oral gavage.
-
Sampling: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of PT2385 were determined by LC/MS-MS.
Conclusion
PT2399 and PT2385 are highly related and effective HIF-2α inhibitors that have demonstrated significant promise in preclinical models of clear cell renal cell carcinoma. Both compounds effectively target the HIF-2α pathway, leading to tumor growth inhibition and, in some cases, regression. While PT2385 has advanced into clinical development, PT2399 has served as a valuable tool compound for elucidating the therapeutic potential and mechanisms of HIF-2α antagonism. The available preclinical data, although not from direct head-to-head comparative studies, strongly support the on-target activity of both molecules. Future research and the potential publication of more direct comparative data will further refine our understanding of any subtle differences in their preclinical profiles.
References
- 1. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting renal cell carcinoma wit ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of (Rac)-PT2399: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-PT2399's on-target effects with its more clinically advanced analogue, Belzutifan (formerly PT2977/MK-6482). This guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
This compound is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor implicated in the development and progression of clear cell renal cell carcinoma (ccRCC) and other malignancies. Its on-target effect lies in its ability to allosterically bind to the PAS-B domain of the HIF-2α subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, ultimately inhibiting the transcription of proteins involved in tumor growth, proliferation, and angiogenesis.
Comparative Analysis of HIF-2α Inhibitors
This compound served as a foundational tool compound in the development of HIF-2α inhibitors. Its analogue, PT2385, was the first in this class to enter clinical trials. Belzutifan, a second-generation inhibitor, demonstrates improved pharmacokinetic properties and is now an FDA-approved therapy for VHL disease-associated tumors, including ccRCC.[1][2] The on-target validation for these compounds relies on a series of biochemical and cell-based assays to demonstrate their potency and selectivity.
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Cellular Potency (IC50) | Clinical Status |
| This compound | HIF-2α | Disrupts HIF-2α/ARNT heterodimerization | Not widely reported | Potent, sub-micromolar activity in preclinical models[3] | Preclinical Tool |
| PT2385 | HIF-2α | Disrupts HIF-2α/ARNT heterodimerization | ~10 ± 4.9 nM[4] | Luciferase EC50 = 27 nM[5] | Phase I/II Clinical Trials |
| Belzutifan | HIF-2α | Disrupts HIF-2α/ARNT heterodimerization | ~16 ± 4.7 nM[4] | Potent, with improved pharmacokinetic profile over PT2385[4][6] | FDA Approved |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound and its analogues involves a multi-pronged approach, progressing from biochemical assays to cellular and in vivo models.
Co-Immunoprecipitation (Co-IP) to Assess HIF-2α/ARNT Dimerization
This assay directly visualizes the disruption of the HIF-2α and ARNT protein interaction by the inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture VHL-deficient ccRCC cell lines (e.g., 786-O) to 70-80% confluency. Treat cells with varying concentrations of this compound or a control compound (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody specific for either HIF-2α or ARNT overnight at 4°C with gentle rotation. A non-specific IgG of the same isotype should be used as a negative control.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both HIF-2α and ARNT to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
Recommended Antibodies:
-
For Immunoprecipitation: Rabbit anti-HIF-2α or Rabbit anti-ARNT.
-
For Western Blotting: Mouse anti-HIF-2α and Rabbit anti-ARNT.
Quantitative PCR (qPCR) for HIF-2α Target Gene Expression
This method quantifies the downstream effects of HIF-2α inhibition by measuring the mRNA levels of its target genes.
Protocol:
-
Cell Culture and Treatment: As described in the Co-IP protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells using a suitable RNA isolation kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for HIF-2α target genes (e.g., VEGFA, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes in inhibitor-treated cells compared to the control demonstrates on-target activity.
Recommended qPCR Primers (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG[7] |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, which is often dependent on HIF-2α activity in ccRCC.
Protocol:
-
Prepare Base Agar Layer: Mix 2x growth medium with a 1.2% agar solution to create a 0.6% agar base layer in 6-well plates. Allow it to solidify.
-
Prepare Cell-Agar Layer: Trypsinize and count ccRCC cells. Resuspend the cells in a mixture of 2x growth medium and 0.7% agar to a final concentration of 0.35% agar.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base agar.
-
Treatment: Add growth medium containing different concentrations of this compound or control to each well.
-
Incubation and Colony Counting: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with fresh inhibitor every 3-4 days. Stain the colonies with crystal violet and count them using a microscope or a colony counter. A reduction in the number and size of colonies indicates an inhibition of tumorigenic growth.
Visualizing the Molecular Landscape
HIF-2α Signaling Pathway
Under hypoxic conditions or in the presence of VHL mutations (as is common in ccRCC), HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with ARNT and binds to HREs on the DNA, initiating the transcription of genes that promote cell proliferation, angiogenesis, and metabolic adaptation. This compound and its analogues bind to a pocket in the PAS-B domain of HIF-2α, preventing its dimerization with ARNT and thereby blocking this signaling cascade.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
Unlocking Precision Oncology: Identifying Biomarkers for (Rac)-PT2399 Sensitivity in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for personalized cancer treatments hinges on the identification of robust biomarkers. (Rac)-PT2399, a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α), has shown promise in preclinical models, particularly in clear cell renal cell carcinoma (ccRCC). However, not all tumors respond equally. This guide provides a comprehensive comparison of biomarkers and methodologies to predict sensitivity to this compound and its alternatives, supported by experimental data, to aid in the development of targeted therapeutic strategies.
HIF-2α is a key transcription factor that, under hypoxic conditions frequently found in tumors, drives the expression of genes involved in cancer cell proliferation, angiogenesis, and metabolism. This compound functions by binding to the PAS-B domain of the HIF-2α subunit, preventing its crucial dimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption halts the transcriptional activity of HIF-2α, thereby inhibiting tumor growth.[1][2]
Key Biomarkers for Predicting this compound Sensitivity
Experimental evidence points to several key biomarkers that can help stratify patients who are most likely to benefit from this compound therapy.
High HIF-2α Expression: A consistent finding across multiple studies is that tumors with higher levels of HIF-2α protein and its corresponding gene (EPAS1) expression are more sensitive to this compound.[3][4] This suggests a state of "oncogene addiction" where the tumor is highly dependent on the HIF-2α signaling pathway for its survival and growth.
Von Hippel-Lindau (VHL) Gene Mutations: The VHL protein is a crucial component of the cellular oxygen-sensing machinery, targeting HIF-α subunits for degradation under normal oxygen conditions. In many cancers, particularly ccRCC, the VHL gene is inactivated.[1] This leads to the constitutive stabilization and accumulation of HIF-2α, making tumors with VHL mutations prime candidates for HIF-2α inhibition. Specifically, HIF-2α-stabilizing germline VHL mutations are associated with increased sensitivity to HIF-2α inhibitors.[3]
HIF-2α-Dependent Gene Expression Signature: Sensitive tumors exhibit a distinct gene expression signature that is heavily reliant on HIF-2α activity. While a definitive, universally accepted multi-gene signature is still under investigation, studies have identified key HIF-2α target genes whose expression is downregulated by PT2399 in sensitive but not in resistant tumors. These include genes involved in cell cycle progression, angiogenesis, and metabolism such as:
-
Cyclin D1 (CCND1): A key regulator of the cell cycle.
-
VEGF (Vascular Endothelial Growth Factor): A potent driver of angiogenesis.
-
c-Myc: A proto-oncogene involved in cell growth and proliferation.
-
GLUT1 (Glucose Transporter 1): Facilitates glucose uptake to fuel tumor metabolism.
-
TGF-α (Transforming Growth Factor-alpha): A signaling protein that can promote cell proliferation.
The presence of a strong HIF-2α-driven transcriptional program can serve as a functional biomarker of sensitivity.
Mechanisms of Resistance to this compound
Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Acquired Mutations:
-
HIF-2α Mutations: Mutations in the PAS-B domain of HIF-2α, such as the G323E "gatekeeper" mutation, can prevent this compound from binding, thereby restoring the dimerization with ARNT and reactivating downstream signaling.[3]
-
ARNT (HIF-1β) Mutations: Mutations in ARNT, such as F446L, can also lead to resistance by strengthening the interaction between HIF-2α and ARNT, making it more difficult for the inhibitor to disrupt the dimer.[3]
HIF-2α-Independent Growth: Some tumors, even with VHL mutations, may not be solely dependent on HIF-2α for their growth and survival. They may have activated alternative oncogenic pathways that can bypass the effects of HIF-2α inhibition.
Comparison with Alternative HIF-2α Inhibitors
Several other HIF-2α inhibitors are in various stages of development and clinical use. A direct quantitative comparison of their performance with this compound is essential for informed decision-making in research and clinical settings.
| Inhibitor | Mechanism of Action | Key Differentiating Features (based on available data) |
| This compound | Allosteric inhibitor of HIF-2α/ARNT dimerization. | A well-characterized preclinical tool compound. |
| Belzutifan (MK-6482/PT2977) | Allosteric inhibitor of HIF-2α/ARNT dimerization. | FDA-approved for certain VHL disease-associated tumors and advanced renal cell carcinoma. Considered a second-generation inhibitor with potentially improved properties over earlier compounds.[6] |
| DFF332 | Selective HIF-2α inhibitor. | Currently in early-phase clinical trials. |
| NKT2152 | Selective HIF-2α inhibitor. | Currently in early-phase clinical trials. |
Quantitative data directly comparing the IC50 values and in vivo efficacy of these compounds in identical experimental settings is limited in publicly available literature. Such data is critical for a definitive performance comparison.
Experimental Protocols for Biomarker Identification
The identification and validation of biomarkers for this compound sensitivity relies on a range of experimental techniques.
Gene Expression Profiling using RNA-Sequencing (RNA-Seq)
Objective: To identify a gene expression signature that correlates with sensitivity or resistance to this compound.
Methodology:
-
Model System: Utilize patient-derived xenograft (PDX) models of ccRCC or other relevant cancers, which have been shown to recapitulate the heterogeneity of human tumors.
-
Treatment: Treat cohorts of PDX models with this compound or a vehicle control.
-
Tumor Harvesting and RNA Extraction: After a defined treatment period, harvest tumor tissues and extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align sequencing reads to the human and mouse genomes to differentiate between tumor and stromal gene expression.[7]
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated tumors in both sensitive and resistant models.
-
Identify genes that are significantly modulated by this compound only in the sensitive models. This set of genes constitutes the sensitivity signature.
-
Perform pathway analysis to understand the biological processes affected by the inhibitor in sensitive tumors.
-
Immunohistochemistry (IHC) for Protein Expression
Objective: To assess the protein levels of HIF-2α in tumor tissues.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections from PDX models or patient biopsies.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the HIF-2α antigen.
-
Antibody Incubation: Incubate the sections with a validated primary antibody specific for HIF-2α.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the protein expression.
-
Scoring: Quantify the intensity and percentage of HIF-2α-positive tumor cells. A higher score is indicative of higher HIF-2α expression.
Sanger Sequencing for Mutation Analysis
Objective: To detect mutations in EPAS1 (HIF-2α) and ARNT that may confer resistance.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue, particularly from tumors that have developed resistance after initial sensitivity to this compound.
-
PCR Amplification: Amplify the specific exons of EPAS1 and ARNT that are known to harbor resistance mutations using polymerase chain reaction (PCR).
-
Sequencing: Perform Sanger sequencing of the PCR products.
-
Analysis: Analyze the sequencing data to identify any nucleotide changes compared to the reference sequence.
Visualizing the Pathways and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: HIF-2α signaling pathway and the mechanism of this compound action.
Caption: Workflow for identifying a gene expression signature for this compound sensitivity.
Caption: Relationship between biomarkers and sensitivity or resistance to this compound.
Conclusion
The effective clinical implementation of this compound and other HIF-2α inhibitors will be greatly enhanced by the use of predictive biomarkers. High HIF-2α expression, the presence of VHL mutations, and a HIF-2α-dependent gene expression signature are promising indicators of sensitivity. Conversely, mutations in HIF-2α and ARNT are key mechanisms of acquired resistance. By employing robust experimental methodologies such as RNA-sequencing of patient-derived xenografts, researchers can further refine these biomarker signatures and develop companion diagnostics. This will ultimately enable the selection of patients who will derive the most benefit from this targeted therapy, advancing the goal of precision oncology.
References
- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. h3abionet.org [h3abionet.org]
- 4. Development and Independent Validation of a Prognostic Gene Expression Signature Based on RB1, PTEN, and TP53 in Metastatic Hormone-sensitive Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkcvhl.com [jkcvhl.com]
- 7. RNA-Seq Differentiates Tumour and Host mRNA Expression Changes Induced by Treatment of Human Tumour Xenografts with the VEGFR Tyrosine Kinase Inhibitor Cediranib - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-PT2399 Results with Genetic Knockdown of HIF-2α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) by (Rac)-PT2399 and its genetic knockdown through RNA interference (RNAi). The data presented herein is compiled from preclinical studies in clear cell renal cell carcinoma (ccRCC), a malignancy often characterized by the constitutive activation of HIF-2α.
Executive Summary
Both this compound, a first-in-class small molecule inhibitor, and genetic knockdown of HIF-2α have demonstrated significant anti-tumor effects in preclinical models of ccRCC. These two approaches, acting through different modalities, provide a robust cross-validation of HIF-2α as a critical driver of tumorigenesis in this context. PT2399 directly binds to the PAS B domain of the HIF-2α protein, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a crucial step for its transcriptional activity. In contrast, genetic knockdown using short hairpin RNA (shRNA) or small interfering RNA (siRNA) targets the HIF-2α mRNA for degradation, thereby preventing its translation into protein. Studies show a significant overlap in the downstream transcriptional changes and a comparable inhibition of tumor growth, underscoring the on-target efficacy of PT2399.
Data Presentation
Table 1: Comparison of Downregulated Genes by PT2399 and HIF-2α siRNA
Orthogonal analysis of gene expression in ccRCC tumorgrafts treated with either PT2399 or a HIF-2α-targeting siRNA (siHIF2) revealed a significant overlap in the downregulated genes, confirming a shared mechanism of action centered on the inhibition of the HIF-2α pathway.[1]
| Category | Number of Genes |
| Genes downregulated by siHIF2 | Not specified |
| Genes downregulated by PT2399 | 419 |
| Overlapping downregulated genes | 147 |
Data adapted from studies on ccRCC tumorgrafts. The analysis highlights the specificity of both therapeutic interventions.
Table 2: In Vivo Anti-Tumor Efficacy of PT2399 and HIF-2α Knockdown
Preclinical studies in mouse xenograft models of ccRCC have demonstrated comparable anti-tumor activity between PT2399 treatment and genetic knockdown of HIF-2α.
| Intervention | Model System | Key Findings | Reference |
| This compound | 786-O ccRCC xenografts | Significant tumor growth inhibition. Greater activity than sunitinib. | [2] |
| HIF-2α shRNA | 786-O ccRCC xenografts | Abrogation of tumor formation. | [3] |
| HIF-2α siRNA (siHIF2) | ccRCC tumorgrafts | Inhibition of tumor growth. | [1] |
This table summarizes findings from multiple studies, indicating a consistent anti-tumor effect through HIF-2α inhibition.
Experimental Protocols
Pharmacological Inhibition of HIF-2α with this compound
Cell Culture:
-
786-O or A498 clear cell renal cell carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
PT2399 Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
For in vitro assays, cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the desired concentration of PT2399 or vehicle control (DMSO).
-
Cells are incubated for the specified duration (e.g., 24, 48, or 72 hours) before downstream analysis.
In Vivo Administration:
-
For xenograft studies, PT2399 is formulated for oral gavage.
-
A typical dosing regimen is 100 mg/kg, administered orally twice daily.[4]
-
Tumor growth is monitored over time, and upon completion of the study, tumors are excised for further analysis.
Genetic Knockdown of HIF-2α using shRNA
Plasmid and Retrovirus Production:
-
A short hairpin RNA (shRNA) sequence targeting human HIF-2α is cloned into a retroviral vector, such as pSuper.retro.
-
To produce retroviral particles, the shRNA-containing plasmid is co-transfected with a packaging plasmid (e.g., pCL-Ampho) into a packaging cell line like 293T using a suitable transfection reagent.
-
The viral supernatant is collected 48-72 hours post-transfection and filtered.
Retroviral Transduction of ccRCC Cells:
-
786-O or A498 cells are seeded and grown to approximately 50% confluency.
-
The retroviral supernatant, supplemented with polybrene (e.g., 8 µg/mL), is added to the cells.
-
After 24 hours, the viral medium is replaced with fresh culture medium.
-
Transduced cells are selected using an appropriate antibiotic, such as puromycin (e.g., 1 µg/mL), to generate a stable cell line with constitutive HIF-2α knockdown.
Validation of Knockdown:
-
The efficiency of HIF-2α knockdown is confirmed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the stable cell line, reverse transcribed to cDNA, and the expression of HIF-2α mRNA is quantified relative to a housekeeping gene.
-
Western Blotting: Protein lysates are prepared, and HIF-2α protein levels are assessed by immunoblotting using a specific antibody.
Genetic Knockdown of HIF-2α using siRNA
siRNA Transfection:
-
Commercially available or custom-synthesized siRNAs targeting HIF-2α are used.
-
ccRCC cells are seeded in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
The siRNA is diluted in a serum-free medium (e.g., Opti-MEM™ I).
-
A transfection reagent, such as Lipofectamine™ RNAiMAX, is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are combined, incubated at room temperature to allow complex formation, and then added to the cells.
-
Cells are incubated for 24-72 hours before analysis.
Validation of Knockdown:
-
Similar to shRNA, knockdown efficiency is validated at the mRNA and protein levels using qRT-PCR and Western blotting.
Mandatory Visualization
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF2α is involved in the expansion of CXCR4-positive cancer stem-like cells in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of HIF-2α Inhibitors in Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for clear cell renal cell carcinoma (ccRCC) is rapidly evolving, with the advent of a new class of targeted therapies: HIF-2α inhibitors. These agents represent a significant milestone, directly targeting the core oncogenic driver in the majority of ccRCC cases. This guide provides a comprehensive head-to-head comparison of key HIF-2α inhibitors, presenting available clinical and preclinical data to inform research and development efforts.
The Rise of HIF-2α Inhibition in ccRCC
Clear cell renal cell carcinoma is characterized by the near-universal inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factor-2α (HIF-2α), a transcription factor that drives the expression of numerous genes involved in tumorigenesis, including those promoting angiogenesis, cell proliferation, and metabolic reprogramming.[1][2][4] Consequently, inhibiting HIF-2α has emerged as a highly rational and promising therapeutic strategy.[4][5]
Belzutifan, a first-in-class HIF-2α inhibitor, has paved the way for this new therapeutic avenue, gaining FDA approval for certain VHL disease-associated tumors and advanced ccRCC.[2][5][6] Following its success, a pipeline of next-generation HIF-2α inhibitors is now in various stages of clinical development, each with the potential for improved efficacy, safety, or broader applicability.
Comparative Efficacy of HIF-2α Inhibitors
Direct head-to-head clinical trials comparing different HIF-2α inhibitors are not yet available. However, by cross-examining data from key clinical trials, we can draw preliminary comparisons of their single-agent activity in previously treated advanced ccRCC patients.
| Inhibitor | Trial Name (NCT) | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Disease Control Rate (DCR) |
| Belzutifan (MK-6482) | LITESPARK-001 (Phase 1) (NCT02974738) | 55 | 25% | 14.5 months | 80% |
| MK-3795 (PT2385) | Phase 1 (NCT02293980) | 51 | 14% | 7.4 months | 66% |
| NKT2152 | Phase 1/2 (NCT05119335) | 113 (efficacy evaluable: 100) | 20% | 7.4 months | Not Reported |
| DFF332 | Phase 1 (DFF332X2101) | 40 | 5% (2 PRs) | Not Reported | 53% (SD or better) |
| ARO-HIF2 (siRNA) | AROHIF21001 (Phase 1) | 26 | 7.7% | Not Reported | 38.5% |
Note: The data presented is from separate trials with different patient populations and should be interpreted with caution. ORR and DCR are based on RECIST criteria.
Safety and Tolerability Profile
The on-target effects of HIF-2α inhibition lead to a distinct safety profile, with anemia and hypoxia being the most common treatment-related adverse events. This is due to the role of HIF-2α in regulating erythropoietin production.[7]
| Inhibitor | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events |
| Belzutifan | Anemia (76%), fatigue (71%), dyspnea (49%), nausea (36%) | Anemia (27%), hypoxia (16%) |
| MK-3795 | Anemia, fatigue | Not specified in detail |
| NKT2152 | Anemia, fatigue, hypertension | Not specified in detail |
| DFF332 | Fatigue (37.5%), anemia (32.5%) | Hypertension (one patient) |
| ARO-HIF2 | Fatigue (50%), dizziness (26.9%), dyspnea (23.1%), nausea (23.1%) | Treatment-related serious AEs in 15.4% of patients |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of the VHL/HIF-2α axis in ccRCC and the mechanism of action of HIF-2α inhibitors.
Caption: VHL/HIF-2α pathway in ccRCC and inhibitor action.
Key Experimental Protocols
The clinical trials referenced in this guide share common methodologies for assessing safety and efficacy. Below is a generalized protocol based on these studies.
Caption: Generalized workflow for HIF-2α inhibitor trials.
Detailed Methodologies:
-
Patient Population: Patients typically have a diagnosis of advanced or metastatic clear cell renal cell carcinoma and have experienced disease progression after one or more prior lines of systemic therapy, often including an immune checkpoint inhibitor and a VEGF-targeted therapy.[7]
-
Study Design: Early phase trials are often single-arm, dose-escalation and dose-expansion studies to determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy.[7] Later phase trials may be randomized controlled studies comparing the HIF-2α inhibitor to a standard-of-care agent, such as everolimus.[8]
-
Treatment: The HIF-2α inhibitors are orally administered, typically once daily.[7]
-
Assessments:
-
Tumor Response: Assessed by imaging (CT or MRI) at baseline and at regular intervals (e.g., every 8-12 weeks). Response is evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Safety: Monitored through the collection of adverse event data, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Regular laboratory assessments, including complete blood counts, are performed to monitor for on-target toxicities like anemia.
-
Pharmacokinetics and Pharmacodynamics: Plasma concentrations of the drug are measured at various time points. Pharmacodynamic markers, such as plasma erythropoietin levels, are often assessed to confirm target engagement.[7]
-
Future Directions and Combinatorial Strategies
The development of HIF-2α inhibitors is a significant advancement in the treatment of ccRCC. While belzutifan has established a proof-of-concept, the field is actively exploring next-generation inhibitors with potentially improved therapeutic windows.
Furthermore, the unique mechanism of action of HIF-2α inhibitors makes them attractive candidates for combination therapies. Ongoing and future clinical trials are evaluating these agents in combination with:
-
Immune checkpoint inhibitors (e.g., pembrolizumab): To potentially enhance the anti-tumor immune response.[9]
-
Tyrosine kinase inhibitors (e.g., cabozantinib, lenvatinib): To simultaneously target multiple oncogenic pathways.[2][10]
-
CDK4/6 inhibitors (e.g., palbociclib): Exploring novel synergistic combinations.[10]
These combination strategies hold the promise of further improving patient outcomes and overcoming potential resistance mechanisms. The continued investigation and head-to-head comparison of these novel agents will be crucial in defining the future treatment landscape of ccRCC.
References
- 1. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jkcvhl.com [jkcvhl.com]
- 5. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Evaluating the Pharmacokinetic Profiles of HIF-2α Antagonists: A Comparative Guide to PT2399 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the pharmacokinetic profiles of the potent and selective HIF-2α antagonist, PT2399, and its analogs. While specific, direct comparative pharmacokinetic data for PT2399 and a range of its analogs are not extensively available in publicly accessible literature, this document outlines the critical parameters and experimental methodologies required for such an evaluation. The focus is to equip researchers with the necessary protocols and a conceptual understanding of the signaling pathways involved to conduct their own comparative studies.
Mechanism of Action: Targeting the HIF-2α Pathway
PT2399 is a small molecule inhibitor that selectively targets the hypoxia-inducible factor-2α (HIF-2α). It functions by binding directly to the PAS B domain of the HIF-2α protein.[1] This binding event disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] The formation of the HIF-2α/ARNT complex is a critical step in the activation of downstream gene transcription. By preventing this dimerization, PT2399 effectively blocks the transcription of HIF-2α target genes that are crucial for tumor growth and proliferation, such as those involved in angiogenesis, cell cycle progression, and metabolism.[2][3]
The diagram below illustrates the signaling pathway of HIF-2α and the mechanism of inhibition by PT2399.
Caption: HIF-2α signaling and PT2399's inhibitory action.
Comparative Pharmacokinetic Data
A comprehensive in vivo pharmacokinetic study of PT2399 and its analogs would be required to generate the data for a direct comparison. The following table outlines the key pharmacokinetic parameters that should be assessed.
| Parameter | Description | PT2399 | Analog 1 | Analog 2 | Analog 3 |
| Cmax (ng/mL) | Maximum (peak) plasma concentration | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Time to reach Cmax | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Data not available | Data not available | Data not available | Data not available |
| t1/2 (h) | Elimination half-life | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation | Data not available | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Volume of plasma cleared of the drug per unit time | Data not available | Data not available | Data not available | Data not available |
| Vd (L/kg) | Apparent volume of distribution | Data not available | Data not available | Data not available | Data not available |
Note: The data for PT2399 and its analogs are not publicly available and would need to be determined experimentally.
Experimental Protocols for Pharmacokinetic Analysis
The following section details a standard experimental workflow for determining the pharmacokinetic profiles of small molecule inhibitors like PT2399 and its analogs in a preclinical setting.
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male/Female Sprague-Dawley rats or BALB/c mice.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: PT2399 and its analogs should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile water).
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 5 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Gavage: A single dose (e.g., 50 mg/kg) is administered to assess oral absorption and bioavailability.
-
3. Blood Sampling:
-
Timepoints: Blood samples (approximately 0.2 mL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Anticoagulant: Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the compounds are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Calibration Curve: A calibration curve is generated using standard solutions of the test compounds in blank plasma.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: The key parameters to be determined are Cmax, Tmax, AUC, t1/2, bioavailability, clearance, and volume of distribution.
The diagram below outlines a typical experimental workflow for conducting a pharmacokinetic study.
Caption: A standard workflow for in vivo pharmacokinetic studies.
Conclusion
While a direct quantitative comparison of the pharmacokinetic profiles of PT2399 and its analogs is limited by the availability of public data, this guide provides the necessary framework for researchers to conduct such evaluations. Understanding the mechanism of action of these HIF-2α inhibitors, coupled with the application of standardized experimental protocols for in vivo pharmacokinetic studies, will enable the generation of robust and comparable data. This, in turn, will be critical for the selection and optimization of lead candidates in the drug development pipeline for HIF-2α-driven malignancies.
References
A Comparative Analysis of (Rac)-PT2399 and Newer HIF-2α Inhibitors: Assessing Long-Term Efficacy
A detailed guide for researchers and drug development professionals on the comparative long-term efficacy of the pioneering HIF-2α inhibitor, (Rac)-PT2399, against the next generation of inhibitors. This guide provides a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The discovery of hypoxia-inducible factor-2α (HIF-2α) as a key driver in clear cell renal cell carcinoma (ccRCC) and other malignancies has paved the way for a new class of targeted therapies. This compound was a first-in-class agent that validated HIF-2α as a druggable target. Building on this pioneering work, a new generation of HIF-2α inhibitors, including the FDA-approved belzutifan (MK-6482), as well as promising clinical candidates like casdatifan and NKT2152, have emerged. This guide provides a comparative assessment of the long-term efficacy of this compound versus these newer inhibitors, supported by experimental data to inform future research and development.
Comparative Efficacy: Preclinical and Clinical Data
The long-term efficacy of HIF-2α inhibitors is a critical determinant of their clinical utility. While direct head-to-head long-term comparative studies are limited, a wealth of preclinical and clinical data allows for a comprehensive assessment of this compound and its successors.
| Inhibitor | Development Stage | Efficacy Highlights | Long-Term Efficacy Insights |
| This compound | Preclinical | Showed significant tumor growth inhibition in VHL-mutant ccRCC xenograft models and was more active than sunitinib in some preclinical settings.[1][2] | Prolonged treatment in preclinical models led to the development of resistance, often through mutations in the HIF-2α binding site (e.g., G323E).[3] |
| Belzutifan (MK-6482) | FDA Approved | Demonstrated an objective response rate (ORR) of 25% and a median progression-free survival (PFS) of 14.5 months in heavily pretreated advanced ccRCC patients.[4] In patients with VHL disease-associated RCC, the ORR was 49%, with a 24-month PFS rate of 96%.[5] | Long-term follow-up from clinical trials shows durable responses in a subset of patients.[6] Resistance can still emerge, highlighting the need for combination strategies and next-generation inhibitors. |
| Casdatifan | Phase 1/1b Clinical Trials | In a phase 1/1b study in late-line metastatic ccRCC, casdatifan monotherapy showed a confirmed ORR of 31% and a median PFS of 12.2 months.[7] | Early data suggests a promising efficacy profile that appears competitive with belzutifan, with ongoing studies to establish long-term outcomes. |
| NKT2152 | Phase 1/2 Clinical Trials | In a phase 1/2 study of heavily pretreated advanced ccRCC patients, NKT2152 demonstrated an ORR of 20% and a median PFS of 7.4 months.[8] | NKT2152 has a long half-life, which may offer a different dosing strategy and potentially impact long-term efficacy and patient adherence.[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the HIF-2α signaling pathway and a typical preclinical experimental workflow.
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of HIF-2α inhibitors.
Caption: A typical preclinical workflow for evaluating the efficacy of HIF-2α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of HIF-2α inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the 786-O clear cell renal cell carcinoma cell line, a common model for studying HIF-2α inhibitors.
Materials:
-
786-O cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
HIF-2α inhibitors (e.g., this compound, belzutifan) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 786-O cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[3]
-
Prepare serial dilutions of the HIF-2α inhibitors in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.[3]
-
After the 4-hour incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps for detecting HIF-2α and its target gene protein expression.
Materials:
-
Treated and untreated 786-O cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels (e.g., 7.5% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the Bradford assay.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous 786-O xenograft model in immunodeficient mice to evaluate the in vivo efficacy of HIF-2α inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice), 4-8 weeks old
-
786-O cells
-
Matrigel (optional)
-
HIF-2α inhibitors formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest 786-O cells during their exponential growth phase.
-
Resuspend the cells in a mixture of serum-free medium and Matrigel (optional, can improve tumor take rate) at a concentration of 5-10x10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the HIF-2α inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for HIF-2α target genes).
Conclusion
The development of HIF-2α inhibitors represents a significant advancement in the treatment of ccRCC and other VHL-driven malignancies. While this compound was instrumental in validating HIF-2α as a therapeutic target, newer inhibitors like belzutifan have demonstrated superior long-term efficacy and have become a new standard of care in certain settings. The ongoing clinical development of next-generation inhibitors such as casdatifan and NKT2152 holds the promise of further improving patient outcomes. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparative assessment of this important class of anticancer agents.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stratified analysis identifies HIF-2α as a therapeutic target for highly immune-infiltrated melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgetin induces apoptosis in 786-O cell line via suppression of JAK2-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]
- 6. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy [mdpi.com]
- 7. Zafirlukast Induces VHL- and HIF-2α-Dependent Oxidative Cell Death in 786-O Clear Cell Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. arcusbio.com [arcusbio.com]
Comparison of Biomarkers for HIF-2α Inhibitor Resistance
It appears there has been a misunderstanding regarding the topic. PT2399 is an integrated circuit used in audio electronics for creating delay and echo effects; it is not a medical therapy. Therefore, there are no clinical biomarkers of resistance associated with it.
However, it is possible that "PT2399" was a mistyped reference to a real therapeutic agent, such as PT2385 , a well-researched inhibitor of HIF-2α. Given the similarity in nomenclature and the relevance to cancer therapy resistance, this guide will proceed by focusing on the validation of biomarkers of resistance to HIF-2α inhibitor therapy, using PT2385 and its clinical successor, belzutifan (MK-6482), as the primary examples.
This guide provides a comprehensive comparison of biomarkers associated with resistance to HIF-2α inhibitor therapy, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor that plays a critical role in the development and progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). The development of HIF-2α inhibitors, such as PT2385 and belzutifan, has marked a significant advancement in the treatment of these malignancies. However, as with many targeted therapies, the emergence of resistance is a clinical challenge. Validating biomarkers of resistance is crucial for predicting patient response, understanding resistance mechanisms, and developing effective alternative therapeutic strategies.
Quantitative Data Summary
The following table summarizes key biomarkers implicated in resistance to HIF-2α inhibitors, along with the observed effects and references to supporting studies.
| Biomarker Candidate | Type of Alteration | Effect on HIF-2α Inhibitor Sensitivity | Alternative Therapy/Strategy |
| VHL | Mutation/Loss | Primary resistance in some contexts | Not applicable (intrinsic resistance) |
| HIF2A (EPAS1) | Mutations in drug-binding pocket | Acquired resistance | Second-generation HIF-2α inhibitors |
| c-MET | Overexpression/Activation | Bypass signaling, acquired resistance | Crizotinib (c-MET inhibitor) |
| PI3K/AKT/mTOR Pathway | Activation (e.g., MTOR mutations) | Bypass signaling, acquired resistance | Everolimus (mTOR inhibitor) |
| Iron-Sulfur Cluster | Disruption of biosynthesis | Impaired VHL-mediated degradation of HIF-1α | Iron supplementation (preclinical) |
| Increased HIF-1α activity | Metabolic reprogramming | Compensatory pathway activation | HIF-1α-specific inhibitors (preclinical) |
Experimental Protocols
Detailed methodologies for key experiments used to validate these biomarkers are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of HIF-2α inhibitors on cancer cell lines and to determine the IC50 (half-maximal inhibitory concentration).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 786-O, A498) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HIF-2α inhibitor (e.g., PT2385, belzutifan) or a combination of the inhibitor and a second agent (e.g., crizotinib, everolimus). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blotting
This technique is used to detect changes in protein expression levels, such as the upregulation of c-MET or the activation of AKT (phosphorylated AKT).
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-c-MET, anti-phospho-AKT, anti-HIF-2α, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions, such as the interaction between mutant HIF-2α and its binding partners.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-HIF-2α) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: HIF-2α signaling pathway under normoxia and hypoxia, and the mechanism of action of PT2385/belzutifan.
Caption: Mechanisms of resistance to HIF-2α inhibitors, including on-target mutations and bypass signaling pathways.
Caption: Experimental workflow for the identification and validation of biomarkers of resistance to targeted therapies.
A Comparative Analysis of Gene Expression Changes Induced by PT2399 and Belzutifan: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by two prominent HIF-2α inhibitors, PT2399 and belzutifan. This analysis is supported by available experimental data to inform research and development decisions.
PT2399 and its successor, belzutifan (formerly PT2977), are potent and selective small-molecule inhibitors of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. Both compounds function by disrupting the critical heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption prevents the transcriptional activation of a host of downstream target genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and metabolism. Belzutifan, a second-generation inhibitor, was developed from the foundational work on earlier compounds like PT2399 and exhibits an optimized pharmacokinetic profile.[1] Given their shared mechanism of action, the gene expression changes induced by both drugs are expected to be highly similar, with belzutifan demonstrating greater potency.
Comparative Gene Expression Analysis
To further validate that these gene expression changes are a direct result of HIF-2α inhibition, the study compared the PT2399-induced transcriptome with that of a small interfering RNA (siRNA) targeting HIF-2α (siHIF2). A remarkable overlap of 147 downregulated genes was observed between the two interventions, confirming the specific on-target activity of PT2399.[2] It is highly anticipated that belzutifan would regulate a similar, if not identical, set of genes, likely with greater efficacy due to its enhanced pharmacological properties.
Below is a table summarizing a selection of key HIF-2α target genes known to be downregulated by this class of inhibitors. The data is based on studies involving PT2399 and is representative of the expected effects of belzutifan.
| Gene Symbol | Gene Name | Function in Cancer | Anticipated Effect of PT2399 & Belzutifan |
| VEGFA | Vascular Endothelial Growth Factor A | Promotes angiogenesis, the formation of new blood vessels that supply tumors. | Downregulation |
| CCND1 | Cyclin D1 | A key regulator of cell cycle progression, promoting cell proliferation. | Downregulation |
| SLC2A1 | Solute Carrier Family 2 Member 1 | Encodes the glucose transporter GLUT1, facilitating increased glucose uptake in cancer cells. | Downregulation |
| EPO | Erythropoietin | Stimulates red blood cell production; can also have pro-angiogenic effects. | Downregulation |
| TGFB1 | Transforming Growth Factor Beta 1 | Involved in cell growth, proliferation, differentiation, and apoptosis. | Downregulation |
| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Promotes tumor invasion and metastasis. | Downregulation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway targeted by PT2399 and belzutifan, and a typical experimental workflow for analyzing the gene expression changes induced by these inhibitors.
References
- 1. FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-PT2399: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of (Rac)-PT2399, a potent and specific hypoxia-inducible factor-2α (HIF-2α) inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be handled as a potentially hazardous substance.
I. Core Principles for Chemical Waste Management
The fundamental approach to disposing of this compound, as with any research chemical lacking a detailed disposal protocol, is to adhere to the principles of prudent laboratory practice. This involves treating the substance with caution, preventing its release into the environment, and ensuring the safety of all laboratory personnel. All chemical waste must be managed in accordance with local, state, and federal regulations.
II. This compound Waste Characterization
A summary of the known properties of this compound is presented below. This information is crucial for making informed decisions about its handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | HIF-2α inhibitor |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Molecular Formula | C₁₇H₁₀F₅NO₄S |
| Molecular Weight | 419.32 g/mol |
III. Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
This compound in Solid Form:
-
Collect waste this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a screw-top polyethylene bottle).
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
This compound in DMSO Solution:
-
Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a separate, labeled hazardous waste container designated for organic solvent waste.[1]
-
This container should be stored in a well-ventilated area, away from sources of ignition.
-
If the DMSO solution contains other hazardous components, the waste must be characterized and segregated based on the most hazardous constituent.
-
Step 3: Labeling of Waste Containers
Accurate and thorough labeling of waste containers is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent used (if applicable): "Dimethyl Sulfoxide"
-
An approximate concentration or quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 4: Storage of Chemical Waste
Proper storage of hazardous waste minimizes the risk of spills, leaks, and exposure.
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are tightly sealed to prevent evaporation or spillage.
-
Provide secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers.
-
Store waste away from incompatible materials.
Step 5: Arranging for Disposal
Never dispose of this compound down the drain or in the regular trash.
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
IV. Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.
References
Essential Safety and Operational Guidance for Handling (Rac)-PT2399
(Rac)-PT2399 is a potent and specific inhibitor of hypoxia-inducible factor 2α (HIF-2α) intended for research use only. [1] As a potent compound with limited publicly available safety data, it is imperative to handle this compound with a high degree of caution. The following guidelines provide essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound in both powder and solution forms. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Recommended Additional PPE |
| Handling Solid (Powder) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coat | - Face shield- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator)- Disposable sleeve covers |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat | - Face shield- Chemical-resistant apron |
| Cell Culture/In Vitro Assays | - Nitrile gloves- Safety glasses- Lab coat | - N/A |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Lab coat- Respiratory protection (if powder) | - Chemical-resistant apron- Disposable shoe covers |
Always inspect gloves for pinholes or tears before use and wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
Operational and Handling Plan
Engineering Controls:
-
When handling the solid form of this compound, always work in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[2][4]
-
Ensure that a safety shower and eyewash station are readily accessible.[2][4]
Procedural Guidance:
-
Preparation: Before handling, review all available safety information and have a clear experimental plan. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing: When weighing the powder, do so within a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: If preparing a solution (e.g., in DMSO), add the solvent to the vial containing the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stored at -20°C for long-term stability.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and solid waste containing this compound should be disposed of as hazardous chemical waste.[5] Do not pour down the drain.
-
Contaminated Materials: Dispose of all contaminated lab supplies, including pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[6]
-
Empty Containers: "Empty" containers that held the solid compound or concentrated solutions should also be treated as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[5]
Experimental Protocol: In Vitro HIF-2α Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on HIF-2α in a cell-based assay.
Objective: To determine the in vitro potency of this compound in inhibiting HIF-2α activity.
Materials:
-
A suitable human cell line that expresses HIF-2α (e.g., 786-O renal cell carcinoma cells, which are VHL-deficient and constitutively express HIF-2α).[7]
-
Cell culture medium and supplements.
-
This compound.
-
A reporter gene construct driven by a hypoxia-responsive element (HRE).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture: Culture the 786-O cells according to standard protocols.
-
Transfection: Transfect the cells with the HRE-luciferase reporter plasmid.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of the compound to the transfected cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected control plasmid or a separate cell viability assay). Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
HIF-2α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-2α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[8] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and dimerize with HIF-β (also known as ARNT).[9] This heterodimer then binds to hypoxia-responsive elements (HREs) in the DNA, activating the transcription of target genes involved in processes such as angiogenesis and cell proliferation.[1][9] this compound acts by inhibiting the function of the HIF-2α/HIF-β complex.
Caption: Simplified diagram of the HIF-2α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Handling Potent Compounds
The following diagram outlines a logical workflow for safely handling potent research compounds like this compound.
Caption: Step-by-step workflow for the safe handling of potent chemical compounds in a laboratory setting.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gz-supplies.com [gz-supplies.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
